FR901463
Description
isolated from Pseudomonas; structure in first source
Properties
Molecular Formula |
C27H42ClNO8 |
|---|---|
Molecular Weight |
544.1 g/mol |
IUPAC Name |
[(Z)-5-[[6-[(2E,4E)-5-[(3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |
InChI |
InChI=1S/C27H42ClNO8/c1-16(8-11-23-25(32)27(34,15-28)14-26(6,33)37-23)7-10-22-17(2)13-21(19(4)36-22)29-24(31)12-9-18(3)35-20(5)30/h7-9,11-12,17-19,21-23,25,32-34H,10,13-15H2,1-6H3,(H,29,31)/b11-8+,12-9-,16-7+/t17?,18?,19?,21?,22?,23?,25-,26+,27-/m1/s1 |
InChI Key |
RONUKPQOBQKEHX-FOUIGEGESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of FR901463 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901463 and its analogs are natural product-derived potent antitumor agents that have garnered significant interest within the oncology research and drug development community. These molecules exert their cytotoxic effects by targeting a fundamental cellular process: pre-mRNA splicing. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, detailing its molecular target, the consequences of its inhibitory action, and the downstream signaling pathways affected. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental methodologies and quantitative data to facilitate further investigation and therapeutic development.
The Molecular Target of this compound: The SF3B Complex
The primary molecular target of this compound and its derivatives, such as spliceostatin A, is the Splicing Factor 3b (SF3b) subcomplex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP). The U2 snRNP plays a pivotal role in the early stages of spliceosome assembly, recognizing the branch point sequence (BPS) within the intron of a pre-mRNA transcript. By binding to the SF3B1 subunit of this complex, this compound and its analogs inhibit the stable association of the U2 snRNP with the pre-mRNA. This interference stalls the spliceosome assembly at the A complex, preventing the subsequent catalytic steps of splicing.
Consequence of SF3B1 Inhibition: Aberrant Splicing
The inhibition of the SF3b complex by this compound leads to widespread disruption of pre-mRNA splicing. This disruption manifests primarily as:
-
Intron Retention: The failure to excise introns from the pre-mRNA transcript.
-
Exon Skipping: The erroneous exclusion of exons from the mature mRNA.
These aberrant splicing events result in the accumulation of mis-spliced mRNA transcripts. While many of these transcripts are targeted for degradation by nonsense-mediated decay (NMD), a portion can be exported to the cytoplasm and translated into non-functional or even toxic proteins. This global disruption of splicing integrity is a key contributor to the potent cytotoxic effects of this compound.
Cellular Phenotypes Induced by this compound
The widespread splicing defects triggered by this compound manifest in several distinct and detrimental cellular phenotypes in cancer cells.
Cell Cycle Arrest
Treatment of cancer cells with this compound and its analogs consistently induces cell cycle arrest, primarily at the G1 and G2/M phases . This arrest is a consequence of the mis-splicing of critical cell cycle regulators. The production of non-functional or truncated proteins involved in cell cycle progression prevents the cell from passing through critical checkpoints, thereby halting proliferation.
Induction of Apoptosis
A hallmark of this compound's mechanism of action is the potent induction of apoptosis. This programmed cell death is triggered by multiple factors arising from splicing inhibition:
-
Altered Splicing of Apoptosis Regulators: this compound can modulate the alternative splicing of key apoptosis-related genes, such as those in the B-cell lymphoma 2 (Bcl-2) family. For instance, it can shift the splicing of MCL1 and BCL2L1 (Bcl-xL) towards pro-apoptotic isoforms.
-
Activation of p53-independent pathways: In p53-deficient or mutant cancer cells, this compound analogs like pladienolide B have been shown to induce apoptosis by upregulating the pro-apoptotic TAp73 isoform and downregulating the anti-apoptotic ΔNp73 isoform.[1]
-
Cellular Stress Response: The accumulation of mis-spliced proteins can trigger the unfolded protein response (UPR) and other cellular stress pathways that ultimately converge on the apoptotic machinery.
Quantitative Data: In Vitro Cytotoxicity of this compound and Analogs
The cytotoxic potency of this compound and its analogs has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative activity of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Pladienolide B | HeLa | Cervical Carcinoma | ~1 |
| Pladienolide B | U-87 MG | Glioblastoma | ~100 |
| Pladienolide B | U-118 MG | Glioblastoma | ~100 |
| Meayamycin | MCF-7 | Breast Cancer | <1 (over 100-fold more potent than FR901464) |
Note: This table presents a selection of reported IC50 values. Values can vary depending on the specific experimental conditions and assay used.
Detailed Experimental Protocols
To facilitate the study of this compound and its analogs, this section provides detailed methodologies for key experiments.
In Vitro Splicing Assay
This assay directly assesses the inhibitory effect of this compound on the splicing machinery.
Materials:
-
HeLa cell nuclear extract (or other suitable nuclear extract)
-
Radiolabeled pre-mRNA substrate (e.g., 32P-labeled)
-
This compound or analog
-
Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)
-
Proteinase K
-
Phenol:chloroform
-
Urea-polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Protocol:
-
Prepare Splicing Reactions: In a microcentrifuge tube, assemble the splicing reaction mixture containing nuclear extract, radiolabeled pre-mRNA, splicing buffer, and either this compound (at various concentrations) or vehicle control (e.g., DMSO).[2][3]
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.[2][3]
-
Stop Reaction and Protein Digestion: Stop the reaction by adding a buffer containing Proteinase K. Incubate at 37°C for 15-30 minutes to digest proteins.[2]
-
RNA Extraction: Extract the RNA using phenol:chloroform followed by ethanol (B145695) precipitation.[2]
-
Gel Electrophoresis: Resuspend the RNA pellet and run the samples on a denaturing urea-PAGE gel to separate the pre-mRNA, splicing intermediates, and spliced mRNA products.[2]
-
Visualization: Dry the gel and visualize the radiolabeled RNA species using a phosphorimager or by exposing the gel to autoradiography film. Inhibition of splicing will be evident by a decrease in the spliced mRNA product and an accumulation of pre-mRNA.[2][3]
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well culture plates
-
Complete culture medium
-
This compound or analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the compound.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound or analog
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).[4][5]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count the cells.[4][5]
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and fix overnight at -20°C. This permeabilizes the cells and preserves their DNA content.[4][5]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.[4][5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[4][5]
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Apoptosis Assay by Western Blot
This assay detects the activation of key apoptotic proteins in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound or analog
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. After treatment, lyse the cells in lysis buffer to extract total protein.[6]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[6]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[6]
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[6]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the apoptotic markers of interest overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[6]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the levels of cleaved Caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio are indicative of apoptosis.[6]
Signaling Pathways Modulated by this compound
The aberrant splicing induced by this compound has profound effects on various signaling pathways critical for cancer cell survival and proliferation.
The p53 Pathway
Inhibition of the spliceosome by this compound analogs can lead to the activation of the p53 tumor suppressor pathway. This can occur through the mis-splicing of key negative regulators of p53, such as MDM2 and MDM4 (MDMX).[7] The resulting non-functional or degraded regulator proteins lead to the stabilization and activation of p53, which in turn transcriptionally activates target genes involved in cell cycle arrest and apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
FR901463: Unveiling the Biosynthetic Machinery and Natural Origins of a Potent Antitumor Agent
A Technical Guide for Researchers and Drug Development Professionals
Initial Summary: FR901463 is a potent antitumor compound with a complex chemical structure. While its natural source has been identified and methods for its production through fermentation have been established, detailed information regarding the biosynthetic pathway, including the specific gene cluster and enzymes involved, remains largely undisclosed in publicly available scientific literature. This guide synthesizes the current knowledge on the natural source, fermentation, and isolation of this compound, while also highlighting the significant gaps in our understanding of its biosynthesis.
The Natural Source of this compound: From Pseudomonas to Burkholderia
This compound, along with its structurally related analogs FR901464 and FR901465, was first isolated from the fermentation broth of a bacterium designated as Pseudomonas sp. No. 2663[1]. This initial identification placed the producing organism within a genus known for its metabolic diversity and production of a wide array of secondary metabolites.
Subsequent taxonomic studies and re-evaluation of the producing strain have led to its reclassification into the genus Burkholderia. The genus Burkholderia encompasses a diverse group of Gram-negative bacteria found in various ecological niches, from soil and water to plant and animal tissues. While some Burkholderia species are pathogenic to humans, plants, and animals, many are saprophytic and are known producers of bioactive natural products. The precise species designation of the this compound-producing strain has not been definitively stated in the available literature, which is a critical piece of information for further genomic and biosynthetic investigations.
Fermentation and Isolation of this compound
The production of this compound is achieved through submerged fermentation of the producing Burkholderia strain. While specific, detailed protocols are not publicly available, the foundational study provides a general overview of the process.
Fermentation Process
A summary of the likely fermentation parameters, based on typical bacterial fermentation for secondary metabolite production, is presented in Table 1. It is important to note that these are generalized conditions and the optimal parameters for this compound production are likely proprietary.
| Parameter | General Conditions | Notes |
| Producing Organism | Burkholderia sp. (formerly Pseudomonas sp. No. 2663) | Specific species not publicly identified. |
| Culture Medium | Complex medium containing sources of carbon, nitrogen, and minerals. | Specific components and concentrations are not detailed. |
| Incubation Temperature | Mesophilic range (typically 25-37 °C) | Optimal temperature for growth and production may differ. |
| Aeration & Agitation | Aerobic conditions with agitation | Essential for the growth of obligately aerobic Burkholderia. |
| Fermentation Time | Several days | Production of secondary metabolites often occurs in the stationary phase. |
| pH | Controlled within a specific range | pH can significantly impact enzyme activity and product stability. |
Table 1: Generalized Fermentation Parameters for this compound Production
Isolation and Purification
Following fermentation, this compound is extracted from the culture broth and purified. The general steps involved in this process are outlined below. A more detailed, step-by-step experimental protocol is not available in the public domain.
Caption: A generalized workflow for the isolation and purification of this compound.
The Enigma of this compound Biosynthesis
Despite the significant interest in this compound as a potential therapeutic agent, a detailed elucidation of its biosynthetic pathway is conspicuously absent from publicly accessible scientific literature. The biosynthesis of such a complex natural product is undoubtedly a multi-step enzymatic process orchestrated by a dedicated biosynthetic gene cluster (BGC).
Hypothetical Biosynthetic Precursors
Based on the chemical structure of this compound, which features a polyketide-like backbone, it is highly probable that its biosynthesis involves a polyketide synthase (PKS) or a hybrid PKS-non-ribosomal peptide synthetase (NRPS) assembly line. The biosynthesis would likely utilize simple precursor molecules from primary metabolism, such as acetyl-CoA, propionyl-CoA, and various amino acids.
The Missing Biosynthetic Gene Cluster
A thorough search of genomic databases and scientific publications did not reveal the identification or characterization of the this compound BGC. The identification of this gene cluster is a critical step to:
-
Understand the enzymatic logic of this compound assembly.
-
Enable heterologous expression of the pathway in a more tractable host for improved production.
-
Facilitate biosynthetic engineering to generate novel analogs with improved therapeutic properties.
The absence of this information suggests that it may be proprietary data held by the discovering entity.
Caption: A hypothetical overview of the major stages in this compound biosynthesis.
Quantitative Data
A comprehensive search of the available literature did not yield any specific quantitative data regarding the production of this compound. Information such as fermentation titer (g/L), specific productivity (g/g-DCW/h), or yields from different purification steps is not publicly available. This lack of data prevents a detailed analysis of the production process's efficiency.
Future Outlook and Research Directions
The elucidation of the this compound biosynthetic pathway represents a significant and untapped area of research. The following steps would be crucial to advancing our understanding and utilization of this potent molecule:
-
Whole-Genome Sequencing: Sequencing the genome of the producing Burkholderia sp. strain is the most critical next step.
-
Bioinformatic Analysis: Mining the genome sequence for putative PKS/NRPS gene clusters will likely identify the BGC responsible for this compound production.
-
Gene Inactivation and Heterologous Expression: Functional characterization of the identified BGC through gene knockout experiments and heterologous expression in a suitable host would confirm its role in this compound biosynthesis.
-
In Vitro Enzymology: Characterization of the individual enzymes within the pathway would provide a detailed understanding of the catalytic mechanisms involved in the construction of the this compound scaffold and its subsequent modifications.
Unlocking the secrets of this compound biosynthesis will not only provide fundamental scientific insights but also pave the way for the development of improved production methods and the generation of novel, potentially more effective, anticancer agents.
References
An In-depth Technical Guide to FR901463: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR901463 is a naturally occurring spirocyclic compound isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1][2] As a member of a class of potent antitumor agents, this compound and its analogues have garnered significant interest in the field of oncology research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation and the assessment of its antitumor effects are also presented. Furthermore, this document elucidates the proposed mechanism of action, which involves cell cycle arrest and potential modulation of chromatin structure, offering insights for further investigation and drug development.
Chemical Structure and Properties
This compound is a complex polyketide featuring a distinctive spiroketal system embedded within a macrocyclic structure. Its chemical scaffold is characterized by the presence of pyran rings.[3] The definitive stereochemistry of the closely related analogue, FR901464, was established through total synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H42O7 | Nakajima et al., 1996 |
| Molecular Weight | 490.63 g/mol | Nakajima et al., 1996 |
| Appearance | White powder | Nakajima et al., 1996 |
| Melting Point | 138-140 °C | Nakajima et al., 1996 |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate (B1210297), and chloroform (B151607). Slightly soluble in water. | Nakajima et al., 1996 |
| UV (Methanol) λmax | 215 nm | Nakajima et al., 1996 |
Biological Activity and Mechanism of Action
This compound exhibits potent antitumor activity against various murine and human tumor cell lines.[1][4] The biological activity of this compound is closely related to its analogue, FR901464, which has been more extensively studied. The proposed mechanism of action for this class of compounds involves the induction of cell cycle arrest at the G1 and G2/M phases.[4] This disruption of the normal cell cycle progression is a key factor in its antiproliferative effects.
Furthermore, studies on FR901464 suggest that it may induce dynamic changes in chromatin structure, although the precise molecular interactions are still under investigation.[4] More recently, FR901464 has been identified as a potent inhibitor of the spliceosome, a crucial cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. Specifically, it binds to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP). This inhibition of splicing represents a critical aspect of its antitumor activity.
Below is a diagram illustrating the proposed mechanism of action of this compound and its analogues.
Experimental Protocols
Isolation of this compound from Pseudomonas sp. No. 2663
The following protocol is based on the methods described by Nakajima et al. (1996).[1]
3.1.1. Fermentation
-
A seed culture of Pseudomonas sp. No. 2663 is prepared by inoculating a suitable medium (e.g., yeast extract-malt extract broth) and incubating for 48 hours at 28°C on a rotary shaker.
-
The seed culture is then used to inoculate a production medium containing soluble starch, glucose, peptone, and inorganic salts.
-
Fermentation is carried out in a fermentor at 28°C for 96 hours with aeration and agitation.
3.1.2. Extraction and Purification
-
The fermentation broth is centrifuged to separate the supernatant and the microbial cells.
-
The supernatant is extracted with an equal volume of ethyl acetate.
-
The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is subjected to silica (B1680970) gel column chromatography using a stepwise gradient of chloroform and methanol.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and bioassay.
-
The active fractions are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a methanol-water gradient to yield pure this compound.
In Vitro Antitumor Activity Assay (e.g., against P388 Leukemia Cells)
The following is a general protocol for assessing the in vitro cytotoxicity of this compound, as would be typical for this type of compound.
3.2.1. Cell Culture
-
Murine P388 leukemia cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
3.2.2. Cytotoxicity Assay (MTT Assay)
-
P388 cells are seeded into 96-well microplates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted with the culture medium to various concentrations.
-
The cells are treated with the different concentrations of this compound and incubated for an additional 48 hours.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Conclusion
This compound is a promising antitumor natural product with a unique chemical structure and a compelling mechanism of action that involves the disruption of fundamental cellular processes like pre-mRNA splicing and cell cycle progression. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues. Further research is warranted to fully elucidate its molecular targets and to optimize its structure for improved efficacy and safety in clinical applications.
References
- 1. New antitumor substances, this compound, FR901464 and FR901465. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 3. New antitumor substances, this compound, FR901464 and FR901465. III. Structures of this compound, FR901464 and FR901465 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antitumor substances, this compound, FR901464 and FR901465. II. Activities against experimental tumors in mice and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of FR901463 and the SF3B1 Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the natural product FR901463 and the human Splicing Factor 3B Subunit 1 (SF3B1) complex. It details the mechanism of action, downstream cellular consequences, and the methodologies used to investigate this interaction, offering valuable insights for research and therapeutic development.
Executive Summary
This compound is a potent anti-tumor agent that functions by directly targeting the SF3B1 protein, a core component of the spliceosome. The spliceosome is a large ribonucleoprotein complex essential for the maturation of pre-messenger RNA (pre-mRNA) into messenger RNA (mRNA) through the removal of introns. By binding to SF3B1, this compound and its analogs modulate the splicing process, leading to the production of aberrant mRNA transcripts. This disruption of normal splicing ultimately triggers cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of targeting the SF3B1 complex. This guide will delve into the specifics of this interaction, from the molecular binding details to the broad-ranging cellular effects.
The SF3B1 Complex: A Critical Component of the Spliceosome
The SF3B1 protein is the largest subunit of the Splicing Factor 3b (SF3b) protein complex, which is an integral part of the U2 small nuclear ribonucleoprotein (snRNP). The U2 snRNP is crucial for the recognition of the branch point sequence (BPS) within the intron of a pre-mRNA molecule. This recognition is a critical early step in the assembly of the spliceosome and the subsequent catalytic reactions of splicing.
SF3B1 acts as a scaffold protein, facilitating numerous protein-protein and protein-RNA interactions that are necessary for the correct identification of the 3' splice site.[1] Its structure is characterized by a series of HEAT repeats, which form a helical structure that undergoes conformational changes during the splicing cycle.[2] Mutations in the SF3B1 gene are frequently observed in various cancers, including myelodysplastic syndromes (MDS), chronic lymphocytic leukemia (CLL), and uveal melanoma, often leading to aberrant splicing and contributing to tumorigenesis.[3][4]
This compound: A Natural Product Targeting the Splicing Machinery
This compound is a natural product isolated from Pseudomonas sp. that exhibits potent antitumor activity.[5] It belongs to a class of macrocyclic compounds, including Pladienolide B and Spliceostatin A, that are now understood to be potent inhibitors of the spliceosome.[6] These molecules share a common pharmacophore that allows them to bind to the SF3B1 complex.[6] The anti-proliferative effects of this compound are a direct consequence of its ability to interfere with pre-mRNA splicing.
The Molecular Interaction: Mechanism of SF3B1 Inhibition
Structural and biochemical studies have elucidated the mechanism by which this compound and its analogs inhibit SF3B1. These small molecules bind to a pocket formed by the interface of SF3B1 and another SF3b subunit, PHF5A.[7] This binding site is located within the HEAT repeat domain of SF3B1.[5]
The binding of the inhibitor locks SF3B1 in an "open" conformation.[4] This conformational state prevents the necessary structural rearrangements for the stable accommodation of the branch point sequence/U2 snRNA duplex.[4][5] By acting as a molecular wedge, the inhibitor sterically hinders the binding of the pre-mRNA substrate and prevents the transition of the spliceosome to a catalytically active state.[4] This leads to a stall in spliceosome assembly at an early stage.[6]
Consequences of SF3B1 Inhibition on Splicing
The inhibition of SF3B1 by this compound leads to widespread changes in pre-mRNA splicing patterns. The most common defects include:
-
Alternative 3' Splice Site Selection: The compromised ability of the spliceosome to accurately identify the canonical 3' splice site leads to the use of alternative, often cryptic, 3' splice sites located upstream of the correct site.[8][9]
-
Exon Skipping and Intron Retention: The disruption of spliceosome assembly can also result in the skipping of exons or the retention of introns in the mature mRNA.[3]
These splicing errors result in the production of non-functional or dominant-negative protein isoforms, or the degradation of the aberrant transcripts through nonsense-mediated decay.
Downstream Cellular Effects and Affected Signaling Pathways
The global disruption of splicing induced by this compound triggers a cascade of cellular events that contribute to its anti-tumor activity.
Cell Cycle Arrest and Apoptosis
Treatment of cancer cells with SF3B1 inhibitors like Pladienolide B leads to cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis.[10] These effects are a direct result of the mis-splicing of key genes involved in cell cycle regulation and survival.
Modulation of Key Signaling Pathways
The inhibition of SF3B1 has been shown to impact several critical signaling pathways in cancer cells:
-
AKT/mTOR/ß-catenin Pathway: Blockade of SF3B1 activity can suppress the AKT/mTOR/ß-catenin signaling pathways, which are crucial for cell growth, proliferation, and survival.[1][11]
-
Wnt Signaling Pathway: SF3B1 inhibitors can downregulate components of the Wnt signaling pathway, such as GSK3β and LRP6, thereby inhibiting its oncogenic activity.[3]
-
MYC and BCL2 Regulation: SF3B1 mutations can lead to the stabilization of the MYC oncoprotein through the mis-splicing of PPP2R5A, a subunit of the PP2A phosphatase.[12] Furthermore, SF3B1 inhibition can cause an imbalance in the splicing of the anti-apoptotic factor BCL2L1, promoting apoptosis.[1][11]
Quantitative Data
The following table summarizes the inhibitory concentrations of Pladienolide B, a close analog of this compound, against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Pladienolide B | OV2008 | Ovarian Cancer | Varies | [3] |
| Pladienolide B | C13 | Ovarian Cancer | Varies | [3] |
| Pladienolide B | AGS | Gastric Cancer | Varies | [10] |
| Pladienolide B | MKN28 | Gastric Cancer | Varies | [10] |
| Pladienolide B | Various | Glioblastoma | Varies | [1][11] |
Note: Specific IC50 values for this compound are less frequently reported in recent literature, with studies often focusing on its more synthetically accessible analog, Pladienolide B. The values can vary depending on the specific assay conditions and cell line.
Experimental Protocols
In Vitro Splicing Assay
This assay is used to directly assess the effect of an inhibitor on the splicing of a pre-mRNA substrate in a cell-free system.
Methodology:
-
Prepare HeLa Nuclear Extract: Isolate nuclear extracts from HeLa cells, which contain all the necessary factors for in vitro splicing.
-
Synthesize Radiolabeled Pre-mRNA: In vitro transcribe a pre-mRNA substrate containing an intron and flanking exons, incorporating a radiolabel (e.g., 32P-UTP).
-
Splicing Reaction: Incubate the radiolabeled pre-mRNA with HeLa nuclear extract, ATP, and the inhibitor (e.g., this compound) or DMSO as a control at 30°C.
-
RNA Extraction: Stop the reaction and extract the RNA.
-
Analysis: Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) by denaturing polyacrylamide gel electrophoresis and visualize by autoradiography. Inhibition of splicing will result in a decrease in the mRNA product and an accumulation of pre-mRNA and/or splicing intermediates.[6][13]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[14]
Methodology:
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble SF3B1 remaining at each temperature using Western blotting. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound, demonstrating stabilization of SF3B1.[5][14]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions and can be adapted to investigate how a compound affects these interactions.
Methodology:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein complexes.
-
Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for a protein in the complex of interest (e.g., an antibody against a component of the SF3b complex).
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complex.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins and analyze by Western blotting using antibodies against other potential components of the complex (e.g., SF3B1) to confirm the interaction.[15][16][17]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. SF3B1 inhibition disrupts malignancy and prolongs survival in glioblastoma patients through BCL2L1 splicing and mTOR/ß-catenin pathways imbalances [escholarship.org]
- 2. Structures of SF3b1 Reveal a Dynamic Achilles Heel of Spliceosome Assembly: Implications for cancer-associated abnormalities and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A common structural mechanism for RNA recognition by the SF3B complex in mRNA splicing and export - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer-associated SF3B1 mutations affect alternative splicing by promoting alternative branchpoint usage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SF3B1 inhibition disrupts malignancy and prolongs survival in glioblastoma patients through BCL2L1 splicing and mTOR/ß-catenin pathways imbalances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
The Biological Activity of FR901463 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of the natural product FR901463 and its known derivatives. This compound and its congeners, FR901464 and FR901465, are novel antitumor agents isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1] These compounds have demonstrated potent antitumor activities in both in vitro and in vivo models, making them and their synthetic analogs promising candidates for further drug development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways involved in their mechanism of action.
Quantitative Biological Activity Data
| Compound | Cell Line / Tumor Model | Assay Type | Activity Metric | Value | Reference |
| This compound | P388 leukemia (murine) | In vivo | T/C (%) | 160 | [1] |
| FR901464 | P388 leukemia (murine) | In vivo | T/C (%) | 145 | [1] |
| FR901465 | P388 leukemia (murine) | In vivo | T/C (%)* | 127 | [1] |
| FR901464 | A549 lung adenocarcinoma (human) | In vivo | Tumor growth inhibition | Effective | [1] |
| FR901464 | Colon 38 carcinoma (murine) | In vivo | Tumor growth inhibition | Effective | |
| FR901464 | Meth A fibrosarcoma (murine) | In vivo | Tumor growth inhibition | Effective |
*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100
Experimental Protocols
The evaluation of the cytotoxic and antitumor activity of this compound and its derivatives involves a variety of standard in vitro and in vivo assays. The following protocols are representative of the methodologies commonly employed in the field for assessing the biological activity of potential anticancer compounds.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
b) SRB (Sulphorhodamine B) Assay
-
Cell Seeding and Treatment: This follows the same procedure as the MTT assay.
-
Cell Fixation: After compound treatment, the cells are fixed to the plate by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (e.g., 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried.
-
Dye Solubilization: The bound SRB dye is solubilized with a basic solution (e.g., 10 mM Tris base).
-
Absorbance Reading: The absorbance is measured at approximately 510 nm.
-
Data Analysis: Similar to the MTT assay, IC50 values are calculated from the dose-response curves.
In Vivo Antitumor Activity Assays
Objective: To evaluate the efficacy of a compound in reducing tumor growth or prolonging survival in an animal model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft models with human cancer cell lines, while syngeneic models use immunocompetent mice and murine cancer cell lines.
-
Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice. For leukemia models, cells are often injected intravenously.
-
Compound Administration: Once the tumors reach a palpable size or after a set period for systemic models, the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., intraperitoneal, intravenous, oral) at various doses and schedules.
-
Monitoring: Tumor size is measured regularly (e.g., with calipers), and the animal's body weight and general health are monitored. For survival studies, the date of death is recorded.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or in survival studies, when a specific endpoint is reached.
-
Data Analysis: For solid tumors, the tumor growth inhibition is calculated. For survival studies, the median survival time and the percentage increase in lifespan (T/C%) are determined.
Signaling Pathways and Mechanism of Action
The precise molecular targets of this compound and its derivatives are not yet fully elucidated. However, existing studies suggest that their antitumor effects are mediated through the induction of changes in chromatin structure, leading to cell cycle arrest and apoptosis.
Proposed Mechanism of Action
This compound and its analogs have been shown to enhance the transcriptional activity of certain promoters, such as that of the SV40 DNA virus.[1] This suggests an interaction with the transcriptional machinery or modulation of chromatin accessibility. The observed cell cycle arrest at the G1 and G2/M phases indicates an interference with key cell cycle checkpoints.
Caption: Potential G1/S checkpoint inhibition by this compound derivatives.
Caption: Potential G2/M checkpoint inhibition by this compound derivatives.
Apoptosis Induction
The induction of internucleosomal DNA degradation by FR901464 is a hallmark of apoptosis. This suggests that downstream of cell cycle arrest, these compounds activate the apoptotic cascade.
Caption: Potential intrinsic apoptosis pathway activation.
Conclusion and Future Directions
This compound and its naturally occurring analogs, particularly FR901464, represent a promising class of antitumor agents with a mechanism of action that appears to involve the modulation of chromatin structure and induction of cell cycle arrest. The development of a total synthesis route for FR901464 opens the door for the creation of a wide array of synthetic derivatives. Future research should focus on synthesizing and screening a library of these analogs to establish a clear structure-activity relationship and to identify candidates with improved potency and selectivity. Furthermore, detailed mechanistic studies are required to identify the precise molecular target(s) of these compounds, which will be crucial for their rational design and clinical development as next-generation cancer therapeutics.
References
The Discovery and Isolation of FR901463 from Pseudomonas sp. No. 2663: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of FR901463, a novel antitumor substance produced by the bacterium Pseudomonas sp. No. 2663. The document details the fermentation process for cultivating the producing organism, the comprehensive extraction and purification protocols for isolating the compound, and a summary of its physico-chemical properties. Furthermore, this guide elucidates the biological activity of this compound, including its potent antitumor effects, and presents a putative mechanism of action involving the modulation of chromatin structure and gene transcription. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams generated with Graphviz (DOT language). This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product discovery, oncology, and drug development.
Introduction
The search for novel therapeutic agents from microbial sources has been a cornerstone of drug discovery for decades. In 1996, a team of researchers from Fujisawa Pharmaceutical Co., Ltd. reported the discovery of a new family of antitumor compounds, including this compound, isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1] These compounds exhibited significant antitumor activities against various murine and human tumor cell lines in vitro.[1] Notably, this compound and its congeners were found to enhance the transcriptional activity of the SV40 DNA virus promoter, suggesting a unique mechanism of action.[1] This guide provides a detailed technical summary of the foundational work on this compound.
Discovery and Producing Organism
This compound was discovered as part of a screening program for novel antitumor agents from microbial sources. The producing organism, designated Pseudomonas sp. No. 2663, was isolated from a soil sample. The taxonomic characteristics of this strain were studied, leading to its classification within the genus Pseudomonas.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Pseudomonas sp. No. 2663. The following sections detail the experimental protocol for this process.
Experimental Protocol: Fermentation
3.1.1. Seed Culture Preparation: A loopful of Pseudomonas sp. No. 2663 from a slant culture is inoculated into a 100 mL Erlenmeyer flask containing 20 mL of a seed medium. The composition of the seed medium is detailed in Table 1. The flask is incubated on a rotary shaker at 200 rpm at 30°C for 24 hours.
3.1.2. Production Culture: A 5 mL aliquot of the seed culture is transferred to a 500 mL Erlenmeyer flask containing 100 mL of the production medium (see Table 1 for composition). The production culture is incubated on a rotary shaker at 200 rpm at 30°C for 96 hours.
Table 1: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Soluble Starch | 20 | 40 |
| Glucose | 10 | - |
| Glycerol | - | 20 |
| Peptone | 5 | 10 |
| Yeast Extract | 5 | 5 |
| Meat Extract | 3 | - |
| CaCO₃ | 2 | 4 |
| pH | 7.0 | 7.0 |
Experimental Workflow: Fermentation
Caption: Workflow for the fermentation of Pseudomonas sp. No. 2663.
Isolation and Purification of this compound
This compound is isolated from the fermentation broth through a multi-step extraction and chromatographic purification process.
Experimental Protocol: Isolation and Purification
4.1.1. Extraction: The harvested fermentation broth (10 L) is centrifuged to separate the supernatant and the mycelial cake. The supernatant is adjusted to pH 4.0 and extracted twice with an equal volume of ethyl acetate (B1210297). The mycelial cake is extracted with acetone (B3395972), and the acetone extract is concentrated in vacuo. The resulting aqueous residue is combined with the ethyl acetate extract of the supernatant.
4.1.2. Column Chromatography: The combined extract is concentrated to an oily residue, which is then subjected to a series of column chromatography steps as outlined below:
-
Silica (B1680970) Gel Column Chromatography: The residue is applied to a silica gel column and eluted with a stepwise gradient of chloroform (B151607) and methanol (B129727). Fractions containing this compound are identified by thin-layer chromatography (TLC).
-
Diaion HP-20 Column Chromatography: The active fractions from the silica gel column are pooled, concentrated, and applied to a Diaion HP-20 column. The column is washed with water and eluted with a stepwise gradient of methanol in water.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in water as the mobile phase.
Experimental Workflow: Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Physico-chemical Properties of this compound
The physico-chemical properties of the isolated this compound are summarized in Table 2.
Table 2: Physico-chemical Properties of this compound
| Property | Value |
| Appearance | White powder |
| Molecular Formula | C₂₇H₃₆O₆ |
| Molecular Weight | 456.57 |
| UV λmax (MeOH) | 215 nm |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, acetone, chloroform. Insoluble in water, n-hexane. |
Biological Activity of this compound
This compound exhibits potent antitumor activity against a range of cancer cell lines. The in vivo efficacy was evaluated in murine tumor models.
In Vivo Antitumor Activity
The antitumor activity of this compound was assessed in mice bearing P388 leukemia. The results are presented as the T/C (Treated/Control) percentage.
Table 3: In Vivo Antitumor Activity of FR Compounds against P388 Leukemia
| Compound | T/C (%) |
| This compound | 160 [2] |
| FR901464 | 145[2] |
| FR901465 | 127[2] |
Mechanism of Action
The mechanism of action of this compound and its analogs is believed to involve the modulation of chromatin structure, leading to altered gene expression. These compounds have been shown to enhance the transcriptional activity of certain promoters. While the precise signaling pathway has not been fully elucidated, a proposed model suggests that this compound induces a dynamic change in chromatin, making it more accessible to transcription factors, which in turn leads to the activation of specific genes and ultimately contributes to its antitumor effects. This is in contrast to its ability to suppress the transcription of some inducible endogenous genes.[2] The related compound, FR901464, has been shown to induce G1 and G2/M phase arrest in the cell cycle.[2]
Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound, a natural product isolated from Pseudomonas sp. No. 2663, represents a promising class of antitumor agents with a potentially novel mechanism of action. This technical guide has provided a comprehensive overview of its discovery, production, isolation, and biological characterization. The detailed protocols and compiled data serve as a valuable resource for further research and development of this compound and related compounds as potential cancer therapeutics. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully understand its therapeutic potential.
References
FR901463: A Technical Guide to its Role in Inducing Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
FR901463 is a potent, naturally derived antitumor agent that functions as a highly specific modulator of the spliceosome. Its mechanism of action converges on the inhibition of the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle. This interference with the pre-mRNA splicing machinery leads to widespread aberrant splicing, culminating in pleiotropic downstream effects, most notably a robust induction of cell cycle arrest at the G1 and G2/M phases. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound-induced cell cycle arrest, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cell cycle progression.
Core Mechanism of Action: Spliceosome Inhibition
This compound and its analogs, such as Spliceostatin A, exert their cytotoxic effects by directly targeting the spliceosome, the macromolecular machine responsible for excising introns from pre-mRNA.[1][2]
-
Molecular Target: The primary molecular target is the Splicing Factor 3b (SF3B) subunit 1 (SF3B1), a key protein within the U2 snRNP.[2]
-
Functional Consequence: Binding of this compound to SF3B1 stalls the assembly of the spliceosome at the pre-spliceosomal 'A complex'.[2][3] This prevents the stable recruitment of the U4/U5/U6 tri-snRNP, a critical step for the catalytic activation of the spliceosome.[3] The ultimate result is a global inhibition of pre-mRNA splicing, leading to the accumulation of unspliced transcripts and the generation of aberrantly spliced mRNAs, often through exon skipping.[1][3]
References
- 1. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment [frontiersin.org]
Methodological & Application
Application Notes and Protocols for FR901463 in an In Vitro Splicing Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro splicing assay to evaluate the inhibitory activity of FR901463, a potent anti-tumor natural product that targets the spliceosome. The information herein is curated for professionals in biomedical research and drug development seeking to investigate the effects of small molecules on pre-mRNA splicing.
Introduction
Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, where non-coding introns are removed, and coding exons are ligated to form mature messenger RNA (mRNA). This process is carried out by a large and dynamic ribonucleoprotein machine, the spliceosome. The SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP), plays a critical role in the recognition of the branch point sequence within the intron, an early and essential step in spliceosome assembly.
This compound and its analogs are natural products that have been identified as potent inhibitors of the spliceosome.[1] These molecules target the SF3B1 subunit of the SF3b complex, thereby interfering with the splicing process.[2] This inhibition of splicing leads to cell cycle arrest and apoptosis in cancer cells, making SF3B1 an attractive target for anti-cancer drug development.
The in vitro splicing assay described here provides a robust and sensitive method to quantify the inhibitory effect of compounds like this compound on the splicing machinery. This cell-free system utilizes a radiolabeled pre-mRNA substrate and a splicing-competent nuclear extract, typically derived from HeLa cells.[3]
Data Presentation
The inhibitory activity of SF3B1 modulators can be quantified by determining the half-maximal inhibitory concentration (IC50) in an in vitro splicing assay. The following table summarizes the reported IC50 values for compounds related to this compound, providing a reference for the expected potency of this class of inhibitors.
| Compound | Target | Assay System | pre-mRNA Substrate | IC50 | Reference |
| Pladienolide B | SF3B1 | HeLa Nuclear Extract | Adenovirus Major Late (AdML) | 0.1 µM | [3] |
| Herboxidiene | SF3B1 | HeLa Nuclear Extract | Adenovirus Major Late (AdML) | 0.1 µM | [3] |
| Spliceostatin A | SF3B1 | HeLa Nuclear Extract | Not Specified | ~20 nM | [3] |
Experimental Protocols
This section details the methodology for performing an in vitro splicing assay to assess the activity of this compound.
Preparation of Radiolabeled pre-mRNA Substrate
A commonly used pre-mRNA substrate for in vitro splicing assays is derived from the adenovirus major late (AdML) transcript.[3][4]
-
In Vitro Transcription: The AdML pre-mRNA is synthesized by in vitro runoff transcription using a linearized plasmid template containing the AdML gene under the control of a T7 or SP6 RNA polymerase promoter.
-
Radiolabeling: To enable visualization of the splicing products, the pre-mRNA is internally labeled with [α-³²P]UTP during the transcription reaction.[3]
-
Capping: The pre-mRNA should be capped at the 5' end with a G(5')ppp(5')G cap analog to ensure efficient splicing.[3]
-
Purification: The full-length radiolabeled pre-mRNA is purified from the transcription reaction by denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution and ethanol (B145695) precipitation.[5]
In Vitro Splicing Reaction
The splicing reaction is performed by incubating the radiolabeled pre-mRNA substrate with a splicing-competent HeLa cell nuclear extract in the presence of this compound or a vehicle control (e.g., DMSO).[3][6]
-
Reaction Mixture: A typical 25 µL splicing reaction contains the following components:[3][6]
-
50% (v/v) HeLa Nuclear Extract
-
10 nM ³²P-labeled AdML pre-mRNA
-
1 mM ATP
-
20 mM Creatine Phosphate
-
2 mM Magnesium Acetate
-
60 mM Potassium Glutamate
-
0.05 mg/mL tRNA
-
This compound at desired concentrations (e.g., a serial dilution from 1 nM to 10 µM) or DMSO vehicle control.
-
-
Incubation: The reactions are incubated at 30°C for a time course, typically ranging from 30 to 120 minutes.[6]
RNA Extraction and Analysis
Following incubation, the RNA is extracted from the splicing reaction and analyzed to visualize the pre-mRNA, splicing intermediates, and the final spliced mRNA product.
-
Proteinase K Digestion: The reaction is stopped by the addition of a buffer containing Proteinase K to digest the proteins in the nuclear extract.[6]
-
Phenol:Chloroform Extraction: The RNA is then purified by extraction with phenol:chloroform:isoamyl alcohol followed by ethanol precipitation.[5]
-
Denaturing PAGE: The purified RNA is resolved on a 15% denaturing polyacrylamide gel containing urea.[3]
-
Autoradiography and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA species. The bands corresponding to the pre-mRNA and spliced mRNA are quantified using densitometry software. Splicing efficiency is calculated as the ratio of mRNA to the total of pre-mRNA and mRNA.[3]
Visualizations
Mechanism of Action of this compound
Caption: this compound binds to SF3B1, inhibiting U2 snRNP's stable association with the branch point.
In Vitro Splicing Assay Workflow
Caption: Workflow for the this compound in vitro splicing assay.
References
- 1. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a pre-mRNA structural scaffold as a contributor to the mammalian splicing code - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine FR901463 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901463 is a novel antitumor substance isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1][2] Preliminary studies have demonstrated its potential as an anticancer agent, exhibiting potent antitumor activities against various murine and human tumor cell lines in vitro.[1][2] The proposed mechanism of action for the class of compounds to which this compound belongs involves the induction of dynamic changes in chromatin structure, leading to cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxicity of this compound, enabling researchers to assess its therapeutic potential and elucidate its mechanism of action.
Data Presentation: Cytotoxicity of this compound
Quantitative data on the cytotoxic effects of this compound is crucial for determining its potency and selectivity against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | Data not available |
| P388 | Murine Leukemia | 48 | Data not available |
| HeLa | Cervical Cancer | 48 | Data not available |
| MCF-7 | Breast Cancer | 48 | Data not available |
| Jurkat | T-cell Leukemia | 48 | Data not available |
Experimental Protocols
Cell Viability Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Apoptosis Assay: Caspase-Glo® 3/7 Assay
This assay provides a pro-luminescent caspase-3/7 substrate that contains the tetrapeptide sequence DEVD. This substrate is cleaved by activated caspase-3 and -7, resulting in a luminescent signal produced by luciferase.
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using white-walled 96-well plates suitable for luminescence measurements.
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution of a cell population treated with this compound. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of the cell cycle phase.
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time points.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the samples using a flow cytometer. The DNA content will be measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle will be determined.
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the mechanism of related compounds, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the activation of caspase-9 and the executioner caspase-3.
Caption: Proposed intrinsic apoptosis pathway for this compound.
Logical Relationship for Cell Cycle Arrest
FR901464, a related compound, is known to induce G1 and G2/M phase arrest. It is plausible that this compound exerts a similar effect on the cell cycle.
Caption: this compound's potential effect on cell cycle.
References
Application Notes and Protocols for FR901463 Anti-Tumor Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901463 is a potent anti-tumor agent that functions by inhibiting the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. Specifically, this compound and its analogs, such as FR901464, target the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] This inhibition leads to aberrant splicing, resulting in the production of non-functional proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and protocols for utilizing animal models in the pre-clinical evaluation of this compound's anti-tumor efficacy.
Mechanism of Action
This compound exerts its anti-tumor effects by disrupting the normal splicing process. By binding to the SF3b complex, it prevents the stable association of the U2 snRNP with the pre-mRNA branch point, a crucial step in spliceosome assembly.[1][3] This interference leads to a cascade of downstream effects, including:
-
Alternative Splicing: Inhibition of SF3b can lead to exon skipping, intron retention, and the use of cryptic splice sites, resulting in the generation of aberrant mRNA transcripts.
Data Presentation: In Vivo Anti-Tumor Efficacy of this compound and Analogs
The following tables summarize the quantitative data from pre-clinical studies of this compound and its analog FR901464 in various murine tumor models.
Table 1: Efficacy of this compound in P388 Murine Leukemia Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Efficacy Endpoint | Result |
| Mice | P388 (ascitic) | This compound | Not Specified | Increased Lifespan (ILS) | T/C Value: 160% |
T/C Value: (Median survival time of treated group / Median survival time of control group) x 100. A T/C value > 125% is generally considered significant anti-tumor activity.
Table 2: Efficacy of FR901464 in Subcutaneous Xenograft Models
| Animal Model | Cell Line | Treatment | Dose | Route of Administration | Efficacy Endpoint | Tumor Growth Inhibition (TGI) | Toxicity |
| Nude Mice | HCT116 (human colon carcinoma) | FR901464 | 0.5 mg/kg | Intraperitoneal | Tumor Volume | Not Significant | 3 out of 7 mice died |
| Nude Mice | RKO (human colon carcinoma) | FR901464 | 0.75 mg/kg | Intraperitoneal | Tumor Volume | Significant (P<0.05 at day 14, 18, 22) | 4 out of 9 mice died |
Experimental Protocols
P388 Murine Leukemia Model (Ascitic)
This protocol is a general guideline based on standard practices for this model, as specific details for this compound treatment are limited in the available literature.
Materials:
-
DBA/2 mice
-
P388 leukemia cells
-
Sterile phosphate-buffered saline (PBS)
-
This compound (formulated in a suitable vehicle)
-
Syringes and needles for injection
-
Calipers for measuring ascites volume (optional)
Procedure:
-
Cell Culture: Culture P388 leukemia cells in appropriate media and conditions.
-
Tumor Cell Implantation:
-
Harvest P388 cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 10^5 cells) intraperitoneally into each DBA/2 mouse.
-
-
Treatment:
-
Randomize mice into control and treatment groups.
-
Administer this compound at the desired dose and schedule. The route of administration is typically intraperitoneal for this model. The control group should receive the vehicle alone.
-
-
Monitoring:
-
Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
Record survival data for each group.
-
-
Endpoint:
-
The primary endpoint is the increase in lifespan (ILS), calculated as: [(Median survival of treated group / Median survival of control group) - 1] x 100.
-
Human Tumor Xenograft Models (Subcutaneous)
This protocol is based on studies with FR901464 in HCT116 and RKO xenografts.[7]
Materials:
-
Immunodeficient mice (e.g., Nude, SCID)
-
Human cancer cell lines (e.g., A549, HCT116, RKO)
-
Matrigel (optional, for improved tumor take rate)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
This compound or analog (formulated in a suitable vehicle)
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line in appropriate media and conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in sterile PBS or medium at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
For some cell lines, mix the cell suspension 1:1 with Matrigel.
-
Inject 0.1 mL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume using calipers with the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into control and treatment groups with comparable mean tumor volumes.
-
-
Treatment:
-
Administer this compound or its analog at the specified dose and schedule (e.g., 0.5 mg/kg or 0.75 mg/kg, intraperitoneally).[7] The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for signs of toxicity daily.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Calculate tumor growth inhibition (TGI) as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Excise tumors for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Caption: General workflow for in vivo anti-tumor efficacy studies of this compound.
Caption: Key downstream signaling pathways modulated by this compound-mediated spliceosome inhibition.
References
- 1. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Spliceosome Inhibition in SF3B1-Mutated Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usmai-fsu.primo.exlibrisgroup.com [usmai-fsu.primo.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence-Based Assays of FR901463 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901463 and its analogs, such as Pladienolide B and Spliceostatin A, are potent anti-tumor agents that function by inhibiting the spliceosome, a large ribonucleoprotein complex responsible for precursor messenger RNA (pre-mRNA) splicing. The primary molecular target of these compounds is the SF3b (splicing factor 3b) subunit of the U2 small nuclear ribonucleoprotein (snRNP). Inhibition of SF3b stalls spliceosome assembly, leading to an accumulation of unspliced pre-mRNA and ultimately inducing cell cycle arrest and apoptosis.
Fluorescence-based assays offer sensitive, scalable, and quantitative methods to study the activity of this compound and other SF3b inhibitors. These assays can be broadly categorized into cell-based assays that measure the downstream effects of splicing inhibition in living cells, and biochemical assays that probe the direct interaction of the compound with its target. This document provides detailed protocols for three such fluorescence-based assays: a Dual-Fluorescence Splicing Reporter Assay, a Fluorescence Polarization (FP) Assay, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.
Data Presentation
The following table summarizes the inhibitory activities of this compound's close analog, Pladienolide B, in various cancer cell lines. While these values are primarily derived from cell viability or apoptosis assays, they reflect the ultimate cellular consequence of splicing inhibition by SF3b modulators.
| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| Pladienolide B | HCT116 (Colon Cancer) | Cytotoxicity Assay | Cell Viability | 42.3 ± 3.1 | [1] |
| Pladienolide B | OVCAR-3 (Ovarian Cancer) | Apoptosis Assay | Apoptosis Induction | ~10 | [2] |
| Pladienolide B | PC-3 (Prostate Cancer) | Cytotoxicity Assay | Cell Viability | 1.1 | [3] |
| Pladienolide B Derivative | MKN-45 (Gastric Cancer) | MTT Assay | Cell Viability | 0.4 | [3] |
| E7107 (Pladienolide Derivative) | Nalm-6 (B-cell Leukemia) | Cytotoxicity Assay | Cell Viability | < 15 | [4] |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound targets the SF3b complex within the U2 snRNP, a key component of the spliceosome. This interaction prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, thereby stalling spliceosome assembly at an early stage (the A complex). This leads to the inhibition of pre-mRNA splicing, resulting in the accumulation of unspliced transcripts and the production of aberrant mRNA isoforms. Ultimately, this disruption of normal gene expression leads to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound-mediated splicing inhibition.
Dual-Fluorescence Splicing Reporter Assay
This cell-based assay provides a robust method to quantify the effect of this compound on the splicing of a specific exon. The reporter construct is engineered to express two different fluorescent proteins depending on the splicing outcome (exon inclusion or exclusion). A ratiometric analysis of the two fluorescence signals provides a quantitative measure of splicing inhibition.
Experimental Workflow
Caption: Workflow for the dual-fluorescence splicing reporter assay.
Protocol
Materials:
-
HEK293T or other suitable mammalian cell line
-
Dual-fluorescence splicing reporter plasmid (e.g., pZW1-based reporter)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution in DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with filters for GFP and RFP
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.
-
Transfection: Transfect the cells with the dual-fluorescence splicing reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Compound Addition: 24 hours post-transfection, prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C and 5% CO2.
-
Fluorescence Measurement: Measure the fluorescence intensity for GFP (excitation ~485 nm, emission ~520 nm) and RFP (excitation ~555 nm, emission ~585 nm) using a fluorescence microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing untransfected cells.
-
Calculate the GFP/RFP ratio for each well.
-
Normalize the GFP/RFP ratios to the DMSO control.
-
Plot the normalized GFP/RFP ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
This biochemical assay directly measures the binding of this compound to its target, the SF3b complex. A fluorescently labeled tracer molecule that binds to SF3b is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger SF3b complex, its tumbling is restricted, leading to an increase in fluorescence polarization. Unlabeled this compound will compete with the tracer for binding to SF3b, causing a decrease in fluorescence polarization in a concentration-dependent manner.
Experimental Workflow
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Protocol
Materials:
-
Purified SF3b complex (or a relevant subunit)
-
Fluorescently labeled tracer (e.g., a fluorescent derivative of a known SF3b binder)
-
This compound stock solution in DMSO
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of the SF3b complex and the fluorescent tracer at 2x the final desired concentration in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the this compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the 2x SF3b complex solution to each well.
-
Initiate the binding reaction by adding 10 µL of the 2x fluorescent tracer solution to each well.
-
Include controls for no binding (tracer only) and maximum binding (tracer and SF3b, no this compound).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization (in mP units) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay can be configured to measure the interaction between SF3b and other spliceosome components, and how this interaction is disrupted by this compound. It utilizes a long-lifetime lanthanide donor fluorophore and a suitable acceptor fluorophore. When the donor and acceptor are in close proximity (i.e., when the interacting proteins are bound), energy transfer occurs. This compound's inhibition of this interaction will lead to a decrease in the FRET signal.
Experimental Workflow
Caption: Workflow for the Time-Resolved FRET (TR-FRET) assay.
Protocol
Materials:
-
Purified SF3b complex labeled with a TR-FRET donor (e.g., Terbium cryptate)
-
Purified interacting protein (e.g., another spliceosome component) or a biotinylated pre-mRNA substrate labeled with a TR-FRET acceptor (e.g., d2 or a fluorescently-labeled streptavidin)
-
This compound stock solution in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 100 mM KCl, 5 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white, low-volume microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of the donor-labeled SF3b and the acceptor-labeled interacting molecule at 2x the final concentration.
-
Assay Plate Setup:
-
Add 5 µL of the this compound dilutions to the wells.
-
Add 5 µL of the 2x donor-labeled SF3b solution.
-
Add 10 µL of the 2x acceptor-labeled interacting molecule solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
TR-FRET Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm for Terbium donor and 665 nm for d2 acceptor) after excitation at the donor excitation wavelength (e.g., 337 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 3. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomic Analysis of Cells Treated with FR901463
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901463 and its analogs, such as Pladienolide B and Spliceostatin A, are potent anti-tumor agents that function by targeting the SF3B1 subunit of the spliceosome. This interaction inhibits pre-mRNA splicing, a critical step in gene expression, leading to cell cycle arrest and apoptosis in cancer cells. Understanding the global proteomic changes induced by this compound is crucial for elucidating its precise mechanism of action, identifying biomarkers of response, and discovering potential combination therapies.
These application notes provide a comprehensive overview of the expected proteomic alterations in cells treated with SF3B1 inhibitors and offer detailed protocols for conducting such an analysis. The information is curated from various studies investigating the effects of these compounds on cancer cell lines.
Key Cellular Processes and Signaling Pathways Affected by this compound
Treatment of cancer cells with this compound and its analogs leads to significant disruption of several key cellular processes due to the inhibition of the spliceosome. The primary consequence is widespread aberrant splicing of pre-mRNAs, which in turn affects the expression and function of numerous proteins.
1. Apoptosis Induction: A major outcome of SF3B1 inhibition is the induction of apoptosis. This is achieved through the altered splicing of key apoptosis regulators. For instance, treatment with SF3B1 inhibitors has been shown to modulate the splicing of:
- p73: Shifting the balance towards the pro-apoptotic TAp73 isoform and away from the anti-apoptotic ΔNp73 isoform.[1]
- Bcl-2 family proteins: Affecting the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members, favoring apoptosis.[2]
- MCL1: Promoting the production of the pro-apoptotic short isoform (MCL-1s) over the anti-apoptotic long isoform (MCL-1L).[3]
This cascade of events ultimately leads to the release of cytochrome c from the mitochondria and the activation of caspases, culminating in programmed cell death.[2]
2. Cell Cycle Arrest: Inhibition of splicing factor SF3B1 disrupts the normal progression of the cell cycle, typically causing arrest at the G1 and G2/M phases.[4][5] This is attributed to the mis-splicing of transcripts encoding essential cell cycle regulators.
3. Transcriptional Stress and DNA Damage Response: The accumulation of unspliced pre-mRNAs and the generation of aberrant transcripts can induce a state of "transcriptional stress." This can trigger a DNA damage response, as evidenced by the accumulation of markers like γH2AX, even in the absence of direct DNA damaging agents.[3]
4. Regulation of Splicing Machinery: As a potential feedback mechanism, cells treated with SF3B1 inhibitors may upregulate the expression of other splicing factors, such as HNRNPA1 and SRSF2, in an attempt to compensate for the inhibition.[4]
The following diagram illustrates the central role of SF3B1 inhibition in instigating these downstream cellular effects.
Quantitative Proteomic Data
While a comprehensive, publicly available dataset specifically for this compound is limited, a study on its close analog, Pladienolide B, provides significant insight into the expected proteomic changes. The ProteomeXchange dataset PXD063977 contains a TMT-based quantitative proteomic and phosphoproteomic analysis of SH-SY5Y cells treated with Pladienolide B. This dataset reveals concentration-dependent changes in over 10,000 proteins and 19,000 phosphorylation events.
Analysis of such data would typically yield tables of significantly up- and down-regulated proteins. The following are representative tables summarizing the classes of proteins expected to be altered based on the known mechanism of action of SF3B1 inhibitors.
Table 1: Expected Up-regulated Proteins Following this compound Treatment
| Protein Class | Representative Proteins | Fold Change (Hypothetical) | Function |
| Pro-Apoptotic Proteins | Bax, TAp73, MCL-1s | > 1.5 | Induction of apoptosis |
| DNA Damage Response | γH2AX, p53 | > 1.5 | Response to cellular stress |
| Splicing Factors (Feedback) | HNRNPA1, SRSF2 | > 1.2 | Potential compensatory mechanism |
| Cell Cycle Inhibitors | p21, p27 | > 1.5 | G1/S and G2/M checkpoint control |
Table 2: Expected Down-regulated Proteins Following this compound Treatment
| Protein Class | Representative Proteins | Fold Change (Hypothetical) | Function |
| Anti-Apoptotic Proteins | Bcl-2, ΔNp73, MCL-1L | < 0.7 | Inhibition of apoptosis |
| Cell Cycle Progression | Cyclins, CDKs | < 0.7 | Driving cell cycle progression |
| Proliferation Markers | Ki-67, PCNA | < 0.5 | Cellular proliferation |
Experimental Protocols
A general workflow for the proteomic analysis of cells treated with this compound is presented below, followed by detailed protocols for each step.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line relevant to the research question (e.g., HeLa for cervical cancer, K562 for leukemia, SH-SY5Y for neuroblastoma).
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. The next day, treat the cells with the desired concentrations of this compound (a dose-response experiment is recommended, e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48 hours) to allow for changes in protein expression.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
Protocol 2: Protein Extraction and Digestion
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonication: Sonicate the lysate on ice to ensure complete cell disruption and to shear genomic DNA.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard assay such as the BCA assay.
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins with DTT and then alkylate the free thiols with iodoacetamide.
-
Digestion: Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.
Protocol 3: Tandem Mass Tag (TMT) Labeling and Mass Spectrometry
-
TMT Labeling: Label the digested peptides from each condition (e.g., control, different doses of this compound) with the appropriate TMT reagent according to the manufacturer's instructions.
-
Pooling: Combine the TMT-labeled peptide samples in equal amounts.
-
Desalting: Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
Data Acquisition: Acquire the mass spectra in a data-dependent acquisition mode.
Protocol 4: Data Analysis
-
Database Search: Use a search algorithm (e.g., Sequest, Mascot) to identify the peptides from the acquired MS/MS spectra by searching against a human protein database.
-
Quantification: Quantify the relative abundance of the identified proteins based on the reporter ion intensities from the TMT labels.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.
-
Pathway Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to perform gene ontology and pathway enrichment analysis on the list of differentially expressed proteins to identify the biological processes and signaling pathways that are most affected by the treatment.
Conclusion
The proteomic analysis of cells treated with this compound provides a powerful approach to understand its detailed mechanism of action. By inhibiting the SF3B1 subunit of the spliceosome, this compound induces widespread changes in pre-mRNA splicing, leading to a cascade of events that culminate in cancer cell death. The protocols and expected outcomes described in these application notes serve as a guide for researchers to design and execute experiments to further investigate the therapeutic potential of this promising class of anti-cancer agents. The quantitative data obtained from such studies will be invaluable for identifying biomarkers and developing novel therapeutic strategies.
References
- 1. ProteomeXchange Dataset PXD063977 [proteomecentral.proteomexchange.org]
- 2. PXD022726 - Consequences of SF3B1 mutation on the proteome - OmicsDI [omicsdi.org]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Genomic Profiling of FR901463 Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901463 is a potent anti-tumor agent that, along with its close analog FR901464, functions as a modulator of the spliceosome.[1][2][3] These molecules target the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[1][4] Inhibition of SF3B1 disrupts pre-mRNA splicing, leading to widespread exon skipping and the generation of aberrant transcripts.[2][5] This ultimately results in cell cycle arrest, primarily at the G1 and G2/M phases, and apoptosis in cancer cells.[6] Given that mutations in SF3B1 and other spliceosome components are frequently observed in various malignancies, including myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia, genomic profiling holds significant promise for identifying patient populations most likely to respond to this compound therapy.[7]
These application notes provide a framework for researchers to investigate the genomic determinants of sensitivity to this compound. Included are protocols for assessing drug sensitivity in cancer cell lines, methods for genomic and transcriptomic analysis to identify potential biomarkers, and a discussion of the underlying signaling pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | P388 Leukemia | ~1.0 | [6] |
| FR901464 | A549 Lung Adenocarcinoma | ~0.5 | [6] |
| FR901464 | Colon 38 Carcinoma | ~0.8 | [6] |
| Spliceostatin A | Various Cancer Cell Lines | 0.5 - 5.0 | [4] |
| Pladienolide B | Various Cancer Cell Lines | 0.2 - 2.0 | [4] |
Note: IC50 values can vary depending on the cell line and assay conditions. The values presented are approximations based on available literature.
Table 2: Potential Genomic Biomarkers for SF3B1 Inhibitor Sensitivity
| Biomarker | Type of Alteration | Rationale for Sensitivity | Potential Therapeutic Synergy |
| SF3B1 mutations (e.g., K700E) | Missense mutation | Altered splicing activity may create unique vulnerabilities. | PARP inhibitors, Nuclear Export inhibitors[8][9] |
| Mutations in other spliceosome genes (U2AF1, SRSF2, ZRSR2) | Missense mutations, deletions | Disruption of the spliceosome complex may enhance susceptibility to further inhibition. | To be determined |
| BRCA1/2 mutations | Loss-of-function mutations | SF3B1 inhibition can induce a "BRCA-like" phenotype, suggesting synthetic lethality.[9] | PARP inhibitors[9] |
| High expression of oncogenic transcripts with retained introns | Gene expression | Dependence on specific splicing events for survival. | To be determined |
Mandatory Visualizations
Caption: this compound inhibits SF3B1, leading to aberrant splicing and downstream cellular effects.
References
- 1. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. New antitumor substances, this compound, FR901464 and FR901465. II. Activities against experimental tumors in mice and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomic Biomarkers Assess Treatment Prognosis in Blood Cancers - Industry News - Labmedica.com [labmedica.com]
- 8. Altered RNA export by SF3B1 mutants confers sensitivity to nuclear export inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cancer-Associated SF3B1 Mutations Confer a BRCA-Like Cellular Phenotype and Synthetic Lethality to PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combinatorial Drug Screening with FR901463
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901463 and its derivatives, such as Spliceostatin A, are potent anti-tumor agents that function by inhibiting the SF3b subunit of the spliceosome, a critical component of the cellular machinery responsible for pre-mRNA splicing.[1] This inhibition leads to widespread splicing aberrations, inducing cell cycle arrest and apoptosis in cancer cells.[2][3] Given its unique mechanism of action, this compound presents a compelling candidate for combinatorial drug screening to identify synergistic interactions that can enhance its therapeutic efficacy and overcome potential resistance mechanisms.
One particularly promising area of investigation is the combination of this compound with inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, such as venetoclax (B612062) (ABT-199).[4] Preclinical studies have demonstrated that spliceosome modulators can remodel the anti-apoptotic dependencies of cancer cells, sensitizing them to Bcl-2 inhibitors.[5][4] Specifically, inhibition of the spliceosome can lead to the alternative splicing of the anti-apoptotic protein Mcl-1, favoring the production of its pro-apoptotic isoform, Mcl-1S. This shift in the balance of pro- and anti-apoptotic proteins can create a synthetic lethal interaction when combined with a Bcl-2 inhibitor.
These application notes provide a comprehensive overview and detailed protocols for conducting combinatorial drug screening with this compound, with a focus on identifying and quantifying synergistic interactions with Bcl-2 inhibitors.
Data Presentation: Quantitative Analysis of Synergy
The synergy between this compound (or its analogue, Spliceostatin A) and a Bcl-2 inhibitor (e.g., Venetoclax) can be quantified using the Chou-Talalay method, which calculates a Combination Index (CI).[6][7][8] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Hypothetical Dose-Response Data for Spliceostatin A and Venetoclax in a Chronic Lymphocytic Leukemia (CLL) Cell Line
| Drug | Concentration (nM) | % Inhibition |
| Spliceostatin A | 1 | 15 |
| 2 | 25 | |
| 4 | 40 | |
| 8 | 55 | |
| 16 | 70 | |
| Venetoclax | 5 | 20 |
| 10 | 35 | |
| 20 | 50 | |
| 40 | 65 | |
| 80 | 80 |
Table 2: Combination Dose-Response Matrix for Spliceostatin A and Venetoclax (% Inhibition)
| Spliceostatin A (nM) | Venetoclax (nM) | 5 | 10 | 20 | 40 | 80 |
| 0 | 20 | 35 | 50 | 65 | 80 | |
| 1 | 45 | 60 | 75 | 85 | 95 | |
| 2 | 55 | 70 | 85 | 90 | 98 | |
| 4 | 65 | 80 | 90 | 95 | 99 | |
| 8 | 75 | 88 | 95 | 98 | 99 | |
| 16 | 85 | 92 | 98 | 99 | 99 |
Table 3: Calculated IC50 and Combination Index (CI) Values
| Drug Combination | IC50 (nM) | Combination Index (CI) at 50% Effect | Synergy Interpretation |
| Spliceostatin A (alone) | 7.0 | - | - |
| Venetoclax (alone) | 20.0 | - | - |
| Spliceostatin A + Venetoclax (1:2.86 ratio) | 1.5 + 4.3 | 0.43 | Synergy |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Protocol 1: High-Throughput Combinatorial Drug Screening using a Dose-Response Matrix
This protocol outlines a method for screening the combinatorial effects of this compound and a second compound using a dose-response matrix format and the CellTiter-Glo® Luminescent Cell Viability Assay.[9][10]
Materials:
-
This compound (or analogue) and second test compound
-
Cancer cell line of interest (e.g., CLL, multiple myeloma)
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Trypsinize and resuspend adherent cells, or directly use suspension cells.
-
Seed cells into opaque-walled microplates at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) in a final volume of 50 µL of culture medium.
-
Incubate plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Drug Preparation and Addition:
-
Prepare stock solutions of this compound and the second compound in a suitable solvent (e.g., DMSO).
-
Create a dose-response matrix by serially diluting each compound in culture medium. For example, create a 7-point dilution series for each drug.
-
Using a multichannel pipette or automated liquid handler, add 50 µL of the appropriate drug dilutions to the corresponding wells of the cell plates. This will result in a final volume of 100 µL per well.
-
Include wells with vehicle control (medium with the highest concentration of DMSO used) and no-cell controls (medium only).
-
-
Incubation:
-
Incubate the plates for a predetermined time, typically 48 or 72 hours, at 37°C and 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay): [11][12]
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL for a 96-well plate).
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Normalize the data by expressing the luminescence of each drug-treated well as a percentage of the average luminescence of the vehicle control wells (representing 100% viability).
-
Calculate the percentage of inhibition for each well: % Inhibition = 100 - % Viability.
-
Generate dose-response curves for each drug alone and for the combinations.
-
Determine the IC50 value (the concentration of a drug that inhibits 50% of cell growth) for each drug alone.
Protocol 2: Calculation of the Combination Index (CI)
The Chou-Talalay method is a widely accepted approach to quantify drug synergy.[6][7][8]
Procedure:
-
Determine the dose-effect relationship for each drug alone. This involves fitting the dose-response data to the median-effect equation:
-
fa / fu = (D / Dm)^m
-
Where fa is the fraction affected (e.g., 0.5 for 50% inhibition), fu is the fraction unaffected (1 - fa), D is the dose, Dm is the dose required for 50% effect (IC50), and m is the slope of the dose-effect curve.
-
-
Calculate the Combination Index (CI) for a specific effect level (e.g., 50% inhibition):
-
CI = (D1 / (Dx)1) + (D2 / (Dx)2)
-
Where (D1) and (D2) are the concentrations of drug 1 and drug 2 in combination that produce the specified effect (e.g., 50% inhibition).
-
(Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone, respectively, that produce the same effect.
-
-
Interpret the CI value:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Software such as CompuSyn or various R packages can be used to automate these calculations and generate Fa-CI plots (fraction affected vs. CI) and isobolograms for a more comprehensive analysis of synergy across different effect levels.
Mandatory Visualizations
References
- 1. Prediction of drug combination effects with a minimal set of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Splicing modulation sensitizes chronic lymphocytic leukemia cells to venetoclax by remodeling mitochondrial apoptotic dependencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Splicing modulation sensitizes chronic lymphocytic leukemia cells to venetoclax by remodeling mitochondrial apoptotic dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. OUH - Protocols [ous-research.no]
- 12. promega.com [promega.com]
FR901463: A Powerful Tool for Interrogating RNA Processing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
FR901463 and its derivatives are potent natural products that function as highly specific inhibitors of the spliceosome, the molecular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. By targeting the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), these small molecules arrest the splicing process at an early stage, leading to the accumulation of unspliced pre-mRNAs and modulation of alternative splicing events. This unique mechanism of action makes this compound an invaluable research tool for elucidating the intricate mechanisms of RNA processing and its dysregulation in diseases such as cancer. Furthermore, the profound anti-proliferative effects of these compounds highlight their potential as therapeutic agents. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying RNA processing.
Introduction
Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated together to form mature messenger RNA (mRNA). This process is carried out by the spliceosome, a large and dynamic ribonucleoprotein complex. Alternative splicing, a process where different combinations of exons are joined together, dramatically increases the coding potential of the genome and is crucial for normal development and cellular function. Dysregulation of splicing is a hallmark of numerous diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention.
This compound, originally isolated from the bacterium Pseudomonas sp. No. 2663, and its close analog Spliceostatin A, are powerful inhibitors of the spliceosome.[1][2] They exert their effects by binding non-covalently to the SF3b complex, a critical component of the U2 snRNP that is involved in recognizing the branch point sequence within the intron.[3] This interaction stalls spliceosome assembly after the initial recognition of the pre-mRNA, preventing the catalytic steps of splicing from occurring.[4] The downstream consequences of this inhibition include the nuclear accumulation of unspliced pre-mRNA, widespread changes in alternative splicing, particularly an increase in exon skipping, and ultimately, cell cycle arrest and apoptosis.[5][6]
Data Presentation
The following tables summarize the in vitro cytotoxic activity of FR901464 (a close analog of this compound) and Spliceostatin A across a panel of human cancer cell lines. This data provides a reference for selecting appropriate concentrations for cell-based assays.
Table 1: IC50 Values of FR901464 in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (ng/mL) |
| HCT116 | Colorectal Carcinoma | 0.31 |
| DLD1 | Colorectal Carcinoma | 0.71 |
| RKO | Colorectal Carcinoma | Not specified, but used in xenograft |
| LoVo | Colorectal Carcinoma | Not specified, but FR-resistant clones developed |
| CT26 | Colorectal Carcinoma (Murine) | Not specified, but FR-resistant clones developed |
| HCC38 | Breast Cancer | ~0.6 |
| COLO829 | Melanoma | ~0.4 |
| Human Fibroblasts | Normal | 0.18 |
Table 2: IC50 Values of Spliceostatin A in Various Cancer Cell Lines [7][8]
| Cell Line | Cancer Type | IC50 (nM) |
| Multiple Human Cancer Cell Lines | Various | 0.6 - 3 |
| Spliceostatin C | Various | 2.0 - 9.6 |
| Spliceostatin E | Various | 1.5 - 4.1 |
| CWR22Rv1 | Prostate Cancer | 0.6 |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | Induces apoptosis at 2.5-20 nM |
| Normal B lymphocytes (CD19+) | Normal | 12.1 |
| Normal T lymphocytes (CD3+) | Normal | 61.7 |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the molecular mechanism by which this compound inhibits pre-mRNA splicing.
Caption: this compound binds to the SF3b complex within the U2 snRNP, stalling spliceosome assembly and leading to various cellular consequences.
Experimental Workflow for RNA-Seq Analysis of Splicing Changes
This diagram outlines a typical workflow for investigating this compound-induced changes in RNA splicing using RNA sequencing.
Caption: A standard workflow for analyzing alternative splicing changes induced by this compound using RNA sequencing.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the assay.[9]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 nM to 100 nM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using appropriate software.
-
Protocol 2: RNA Extraction and RT-qPCR for Splicing Validation
This protocol describes how to extract RNA from this compound-treated cells and validate a specific alternative splicing event identified by RNA-seq using Reverse Transcription Quantitative PCR (RT-qPCR).
Materials:
-
Cells treated with this compound or vehicle control (from a 6-well plate)
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers designed to amplify the different splice isoforms (one forward primer in the upstream exon and reverse primers specific to each of the alternative downstream exons or junctions)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells directly in the 6-well plate by adding 1 mL of TRIzol per well.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubating for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
DNase Treatment and Reverse Transcription:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Perform reverse transcription using a commercial kit according to the manufacturer's instructions to synthesize cDNA.
-
-
RT-qPCR:
-
Set up qPCR reactions using the appropriate master mix, cDNA template, and primers for the target splice isoforms and a housekeeping gene (for normalization).
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative abundance of each splice isoform in the this compound-treated samples compared to the control samples.[10]
-
Protocol 3: RNA Sequencing and Bioinformatic Analysis
This protocol provides a general workflow for preparing samples for RNA sequencing and the subsequent bioinformatic analysis to identify global changes in alternative splicing induced by this compound.
Cell Treatment and RNA Extraction:
-
Seed cells in 6-well plates and treat with an appropriate concentration of this compound (e.g., at or slightly above the IC50 for a duration that induces splicing changes without causing widespread cell death, typically 6-24 hours). Include at least three biological replicates per condition (treated and vehicle control).
-
Extract total RNA as described in Protocol 2. Ensure high-quality RNA with a RIN (RNA Integrity Number) > 8.
Library Preparation and Sequencing:
-
Perform ribosomal RNA (rRNA) depletion to enrich for mRNA.
-
Prepare sequencing libraries using a strand-specific RNA-seq library preparation kit according to the manufacturer's protocol.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of at least 100 bp.
Bioinformatic Analysis Workflow:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR.[7]
-
Differential Splicing Analysis: Use specialized software to identify and quantify alternative splicing events. Popular tools include:
-
rMATS: Detects differential alternative splicing events corresponding to the five major types of alternative splicing.[6]
-
DEXSeq: Identifies differential exon usage between conditions.[7]
-
SUPPA2: Calculates the proportion of spliced-in (PSI) values for various alternative splicing events and identifies significant changes.[11]
-
-
Visualization: Visualize the read coverage and splicing patterns of specific genes using tools like the Integrated Genome Browser (IGB) or Sashimi plots.[12]
-
Validation: Validate key findings from the RNA-seq analysis using RT-qPCR as described in Protocol 2.[10]
Conclusion
This compound and its analogs are indispensable tools for investigating the complexities of RNA processing. Their specific inhibition of the SF3b complex provides a powerful means to study the dynamics of splicing and its impact on cellular function. The protocols and data presented here offer a starting point for researchers to effectively utilize these compounds in their studies, from determining cytotoxic effects to performing global analyses of splicing alterations. A deeper understanding of how these molecules perturb RNA processing will not only advance our fundamental knowledge of gene regulation but also pave the way for the development of novel therapeutic strategies targeting splicing dysregulation in disease.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Spliceostatin A inhibits spliceosome assembly subsequent to prespliceosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nf-co.re [nf-co.re]
- 8. SpliceSeq: a resource for analysis and visualization of RNA-Seq data on alternative splicing and its functional impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving FR901463 solubility for in vitro assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the spliceosome inhibitor FR901463. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro assays, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antitumor substance originally isolated from the bacterium Pseudomonas sp. No. 2663.[1] It and its analogs, such as Pladienolide B and Spliceostatin A, function as potent inhibitors of the spliceosome.[2] Specifically, these molecules target the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[2][3] By binding to SF3b, this compound stalls spliceosome assembly, leading to an accumulation of unspliced pre-mRNA.[2][4] This disruption of mRNA splicing ultimately results in cell cycle arrest and apoptosis, contributing to its antitumor activity.[5][6]
Q2: I am having trouble dissolving this compound for my in vitro assay. What solvent should I use?
Based on data from analogous spliceosome inhibitors like Pladienolide B, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5][7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[8][9] For Pladienolide B, a solubility of up to 100 mg/mL in DMSO has been reported.[5][7]
Q3: How do I prepare a stock solution of this compound?
A detailed protocol for preparing a 10 mM stock solution of a compound with similar characteristics in DMSO is provided in the "Experimental Protocols" section below. It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can promote precipitation of hydrophobic compounds.[5]
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?
This is a common issue when diluting a DMSO stock solution into an aqueous buffer. Here are several troubleshooting steps:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay medium. Higher concentrations can be toxic to cells and can also cause the compound to precipitate.
-
Use Pre-warmed Medium: Adding the DMSO stock to cell culture medium that has been pre-warmed to 37°C can sometimes improve solubility.
-
Increase the Rate of Mixing: Immediately after adding the DMSO stock to the aqueous medium, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion. This can help prevent the formation of localized high concentrations that are prone to precipitation.
-
Prepare Intermediate Dilutions: Instead of adding a very small volume of a highly concentrated stock directly to your final volume, consider making intermediate dilutions in DMSO or a co-solvent system first.
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in DMSO. | Insufficient mixing or sonication. | Vortex the solution for several minutes. If undissolved particles remain, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be attempted, but be mindful of potential compound degradation with prolonged heat. |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low aqueous solubility and is crashing out of solution. | Decrease the final concentration of the compound in the assay. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Consider using a surfactant like Tween-20 or Triton X-100 at a very low concentration (e.g., 0.001-0.01%) in your buffer, but verify its compatibility with your specific assay. |
| Compound appears to dissolve initially but then precipitates over time. | The compound is forming a supersaturated solution that is not stable. | This is indicative of kinetic solubility. The experiment may need to be performed quickly after the final dilution is made. Alternatively, determine the thermodynamic solubility by allowing the precipitate to form, centrifuging, and measuring the concentration of the compound remaining in the supernatant. This will give you the true maximum soluble concentration under your assay conditions. |
| Inconsistent results between experiments. | Potential issues with stock solution stability or precipitation in some wells. | Aliquot your stock solution into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. Visually inspect your assay plates under a microscope for any signs of precipitation before and during the experiment. |
Quantitative Data Summary
The following table summarizes the solubility of Pladienolide B, an analog of this compound, in DMSO.
| Compound | Solvent | Reported Solubility | Molar Concentration |
| Pladienolide B | DMSO | 100 mg/mL | 186.32 mM |
Data obtained from product data sheets for Pladienolide B.[5][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously for 2-3 minutes to dissolve the compound. If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the 10 mM stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the spliceosome, affecting key cellular pathways.
References
- 1. New antitumor substances, this compound, FR901464 and FR901465. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment [frontiersin.org]
- 3. Test-firing ammunition for spliceosome inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. gchemglobal.com [gchemglobal.com]
Technical Support Center: FR901463 Stability and Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of FR901463. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a complex polyketide-derived macrolide, can be influenced by several factors, including pH, temperature, light, and the presence of oxidative agents.[1] Like other macrolide antibiotics, the large lactone ring and various functional groups in this compound are susceptible to chemical degradation.[2]
Q2: How should this compound be stored to ensure its stability?
A2: While specific long-term storage conditions for this compound are not extensively published, based on general practices for complex natural products, it is recommended to store this compound as a solid at low temperatures, protected from light and moisture. For solutions, preparation in a suitable, non-reactive solvent and storage at -20°C or below is advisable for short-term use.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound and the known degradation patterns of similar macrolide compounds, the following degradation pathways are likely:
-
Hydrolysis: The macrolactone ring is susceptible to hydrolysis, especially under acidic or alkaline conditions, leading to a ring-opened product.[2]
-
Oxidation: Functional groups within the molecule may be prone to oxidation, leading to the formation of N-oxides or other oxidation products.[3][4]
-
Photodegradation: Exposure to UV or visible light can induce degradation, potentially leading to complex structural changes.[5][6]
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound have not been extensively characterized in publicly available literature. To identify potential degradation products, a forced degradation study is recommended.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Assess the stability of this compound in the specific assay buffer and under the incubation conditions (temperature, light exposure).
-
Use a stability-indicating analytical method (e.g., HPLC) to determine the concentration of intact this compound at the beginning and end of the experiment.
-
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
-
Possible Cause: On-column degradation or degradation in the autosampler.
-
Troubleshooting Steps:
-
Ensure the mobile phase is compatible with this compound and does not promote degradation.
-
Keep the autosampler temperature low to minimize degradation of samples waiting for injection.
-
Analyze samples immediately after preparation.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical Chromatographic Conditions for Macrolides:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH 6-7) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) |
| Column Temperature | 30-40 °C |
Note: These are starting conditions and should be optimized for this compound.
Data Presentation
The following tables are hypothetical examples of how to present stability data for this compound.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 h | 60°C | 25.4 | 3 |
| 0.1 M NaOH | 24 h | 60°C | 45.8 | 4 |
| 3% H₂O₂ | 24 h | Room Temp | 15.2 | 2 |
| Heat (Solid) | 48 h | 80°C | 8.1 | 1 |
| UV Light (Solution) | 24 h | Room Temp | 33.7 | 5 |
Table 2: Chromatographic Data for this compound and its Degradation Products
| Compound | Retention Time (min) | Peak Purity |
| This compound | 15.2 | >0.999 |
| Degradant 1 (Acid) | 8.5 | >0.998 |
| Degradant 2 (Acid) | 11.1 | >0.999 |
| Degradant 3 (Base) | 7.2 | >0.997 |
| Degradant 4 (Oxidative) | 13.8 | >0.999 |
Visualizations
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing FR901463 Off-Target Effects in Cells
Welcome to the technical support center for FR901463, a potent spliceosome inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound effectively while minimizing its off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a natural product that functions as a potent inhibitor of the spliceosome, the cellular machinery responsible for RNA splicing. It specifically binds to the SF3B1 (splicing factor 3b subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex. This binding event interferes with the early stages of spliceosome assembly, leading to widespread intron retention and exon skipping. The resulting accumulation of unspliced pre-mRNAs and production of aberrant mRNA transcripts can induce cell cycle arrest, typically at the G1 and G2/M phases, and ultimately lead to apoptosis (programmed cell death). This anti-proliferative activity is the basis of its investigation as an anti-tumor agent.[1]
Q2: What are the known off-target effects of this compound?
The primary on-target effect of this compound is the inhibition of the spliceosome. However, because splicing is a fundamental process in all eukaryotic cells, inhibition of this machinery can have widespread consequences that may be considered "off-target" in the context of a specific therapeutic goal. The principal off-target concerns include:
-
Cytotoxicity in non-cancerous cells: As a potent inhibitor of a core cellular process, this compound can be toxic to healthy, non-cancerous cells, not just the intended cancer cell targets.
-
Global disruption of alternative splicing: While the goal may be to alter the splicing of a specific cancer-driving gene, this compound affects splicing globally, which can lead to unintended and potentially toxic changes in the proteome.
-
Activation of cellular stress responses: The accumulation of unspliced RNA can trigger cellular stress pathways, which may have unintended consequences for cell behavior and survival.
A clinical trial of E7107, a derivative of the related spliceosome inhibitor pladienolide, was halted due to visual toxicity in patients, highlighting the potential for significant off-target effects in vivo.
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is a critical parameter to minimize off-target effects and must be determined empirically for each cell line and experimental setup. The goal is to use the lowest concentration that elicits the desired on-target effect (e.g., inhibition of cancer cell proliferation or a specific splicing event) while minimizing general cytotoxicity. A dose-response experiment is essential.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in my cell line, even at low concentrations.
-
Possible Cause: Your cell line may be particularly sensitive to spliceosome inhibition.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Use a broad range of this compound concentrations to determine the precise IC50 value (the concentration that inhibits 50% of cell growth) for your specific cell line.
-
Shorten the incubation time: The cytotoxic effects of this compound are time-dependent. Reducing the exposure time may allow for the observation of on-target effects before widespread cytotoxicity occurs.
-
Use a less sensitive cell line as a control: If possible, compare the effects of this compound on your cell line of interest to a cell line known to be less sensitive. This can help to contextualize your results.
-
Problem 2: I am not observing the expected on-target effect (e.g., a specific alternative splicing event).
-
Possible Cause 1: The concentration of this compound is too low.
-
Troubleshooting Steps:
-
Increase the concentration: Based on your dose-response data, incrementally increase the concentration of this compound.
-
Verify compound activity: Ensure that your stock of this compound is active. If possible, test it on a sensitive positive control cell line.
-
-
Possible Cause 2: The specific splicing event you are studying is not sensitive to this compound-mediated inhibition.
-
Troubleshooting Steps:
-
Perform RNA-sequencing (RNA-seq): A global analysis of splicing changes will reveal which transcripts are most affected by this compound in your cell line. This can help to determine if the compound is active, even if your specific target is not affected.
-
Consider alternative spliceosome inhibitors: Other compounds that target the spliceosome, such as pladienolide B or isoginkgetin, have different mechanisms of action and may be more effective for your specific target.
-
Problem 3: How can I confirm that the effects I am seeing are due to on-target spliceosome inhibition and not off-target effects?
-
Troubleshooting Steps:
-
Rescue experiments: If possible, overexpressing a wild-type version of SF3B1 may rescue the effects of this compound, confirming that the observed phenotype is due to on-target inhibition.
-
Use an inactive analog: If an inactive analog of this compound is available, it can be used as a negative control. An inactive analog should not produce the same cellular effects.
-
RNA-seq analysis: As mentioned previously, RNA-seq can provide a global view of splicing changes. A high degree of aberrant splicing is a strong indicator of on-target activity.
-
Data Presentation
Table 1: IC50 Values of FR901464 in Various Human Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) |
| DLD1 | Colorectal Cancer | 0.71 |
| HCT116 | Colorectal Cancer | 0.31 |
| HCC38 | Breast Cancer | ~0.6 |
| COLO829 | Melanoma | ~0.2 |
| Human Fibroblasts | Non-cancerous | 0.18 |
Data extracted from a study by Uno et al. (2019).[1] Note that FR901464 is a closely related analog of this compound.
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol is a standard method for assessing cell viability and can be used to generate a dose-response curve for this compound.
Materials:
-
Cells of interest
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
At the end of the incubation, add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Alternative Splicing by RNA-sequencing
This protocol provides a general workflow for identifying global changes in RNA splicing induced by this compound.
Materials:
-
Cells of interest treated with this compound and a vehicle control
-
RNA extraction kit
-
DNase I
-
Library preparation kit for RNA-seq (e.g., TruSeq Stranded mRNA Library Prep Kit)
-
High-throughput sequencer (e.g., Illumina NovaSeq)
-
Bioinformatics software for splicing analysis (e.g., rMATS, MAJIQ)
Procedure:
-
Treat cells with the desired concentration of this compound and a vehicle control for the appropriate duration.
-
Harvest the cells and extract total RNA using a commercially available kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and a bioanalyzer.
-
Prepare sequencing libraries from the RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencer to generate a sufficient number of reads for splicing analysis.
-
Align the sequencing reads to a reference genome.
-
Use bioinformatics software to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative 3' or 5' splice sites) that are significantly different between the this compound-treated and control samples.
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Optimizing FR901463 Concentration for Cell Culture
Welcome to the technical support center for the use of FR901463 and its potent analog, FR901464, in cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and FR901464?
This compound and its more potent analog, FR901464, are natural products first identified as anti-cancer agents. Their primary mechanism of action is the inhibition of the Splicing Factor 3B Subunit 1 (SF3B1), a core component of the spliceosome. By binding to SF3B1, these compounds modulate RNA splicing, leading to the production of aberrant mRNA transcripts. This disruption of normal splicing affects the expression of numerous proteins, including those critical for cell cycle progression and survival, ultimately inducing cell cycle arrest at the G1 and G2/M phases and promoting apoptosis.
Q2: What is a recommended starting concentration for this compound/FR901464 in a new cell line?
For initial experiments in a new cell line, it is advisable to perform a dose-response curve to determine the optimal concentration. Based on published data for FR901464, a starting range of 0.1 ng/mL to 10 ng/mL is recommended. The half-maximal inhibitory concentration (IC50) for FR901464 has been shown to be in the sub-nanogram per milliliter range for several cancer cell lines.
Q3: How should I prepare a stock solution of this compound/FR901464?
This compound and FR901464 are sparingly soluble in aqueous solutions but can be dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Recommendation: Prepare a 1 mg/mL stock solution in 100% DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects.[1]
-
Best Practice: It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples, but without this compound/FR901464. This will help you to distinguish the effects of the compound from any potential effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability | Concentration of this compound/FR901464 is too low. | Perform a broader dose-response experiment with a higher concentration range (e.g., up to 100 ng/mL). |
| Cell line is resistant to the compound. | Consider using a different cell line that is known to be sensitive to splicing modulators. Investigate the expression levels of SF3B1 in your cell line. | |
| Compound has degraded. | Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C, protected from light). Prepare a fresh stock solution. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. Use appropriate pipetting techniques to dispense cells evenly into each well. |
| "Edge effect" in multi-well plates. | To minimize evaporation from the outer wells, which can concentrate the compound, consider not using the outermost wells for experimental samples. Fill the outer wells with sterile PBS or media. | |
| Precipitation of the compound in the culture medium | Poor solubility of the compound at the working concentration. | Prepare a higher concentration stock solution in DMSO to reduce the volume added to the medium. When diluting the stock solution, add it to the medium dropwise while gently vortexing or swirling to ensure rapid mixing. |
| Interaction with media components. | Prepare dilutions in serum-free media first, and then add serum if required for your experiment. | |
| High background in downstream assays (e.g., fluorescence) | Insufficient washing steps. | Increase the number and duration of washing steps with PBS after treatment and before proceeding with the assay. |
| Non-specific binding of reagents. | Use appropriate blocking buffers and optimize antibody/reagent concentrations. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for FR901464 in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (ng/mL) | Citation |
| DLD1 | Colorectal Cancer | 0.71 | [2] |
| HCT116 | Colorectal Cancer | 0.31 | [2] |
| RKO | Colorectal Cancer | < 1 | [2] |
| Human Fibroblasts | Normal | 0.18 | [2] |
Experimental Protocols
Protocol 1: Preparation of FR901464 Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of FR901464 in DMSO.
Materials:
-
FR901464 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount: To prepare 1 mL of a 1 mg/mL stock solution, weigh out 1 mg of FR901464 powder.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the vial containing the FR901464 powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Optimal Concentration of FR901464 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 value of FR901464 in a specific cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
FR901464 stock solution (1 mg/mL in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of FR901464 in complete culture medium. A common starting range is from 0.01 ng/mL to 100 ng/mL.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest FR901464 concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of FR901464.
-
-
Incubation:
-
Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark, with occasional gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the FR901464 concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the optimal concentration of FR901464.
Caption: Proposed signaling pathway of this compound/FR901464.
Caption: Troubleshooting logic for lack of experimental effect.
References
Technical Support Center: Troubleshooting Common Artifacts in Splicing Assays
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common artifacts encountered during splicing assays. Browse our frequently asked questions (FAQs) and detailed guides to resolve issues with your experiments.
I. RT-PCR Based Splicing Assays
Reverse transcription-polymerase chain reaction (RT-PCR) is a widely used method to analyze alternative splicing. However, various artifacts can arise during the experimental process. This section addresses common issues encountered during RT-PCR based splicing assays.
FAQ 1: Why am I getting no PCR product or a very faint band?
The absence of a PCR product is a common issue that can be attributed to several factors, from the quality of the starting material to suboptimal reaction conditions.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Poor RNA Quality or Quantity | Ensure RNA is intact and free of contaminants. Use RNase inhibitors and perform DNase treatment to remove genomic DNA. Quantify RNA accurately.[1] |
| Suboptimal Primer Design | Design primers that span exon-exon junctions to specifically amplify spliced transcripts.[1] Verify primer specificity using tools like Primer-BLAST. Ensure primers are free of hairpins or self-dimers.[1] |
| Inefficient Reverse Transcription | Optimize the reverse transcription step. Ensure the reverse transcriptase is active and use an appropriate priming strategy (oligo(dT), random hexamers, or gene-specific primers). |
| Incorrect Annealing Temperature | The annealing temperature should be optimized. A temperature that is too high will prevent primer binding, while a temperature that is too low can lead to non-specific products. A good starting point is 5°C below the calculated primer melting temperature (Tm). |
| Issues with PCR Reagents | Use a high-quality DNA polymerase and ensure all reagents are properly stored and not expired. |
| Incorrect Cycling Conditions | Verify the denaturation, annealing, and extension times and temperatures. An initial denaturation of 95°C for 10 minutes is typically sufficient, followed by 40-45 cycles.[2] |
FAQ 2: I'm seeing unexpected bands in my gel. What could be the cause?
The presence of multiple or incorrectly sized bands can complicate the interpretation of splicing patterns.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Genomic DNA Contamination | Treat RNA samples with DNase to eliminate genomic DNA, which can be amplified and lead to larger, unspliced bands. Design primers that span introns. |
| Primer-Dimers | These are small, fuzzy bands at the bottom of the gel. Optimize primer concentration and design to minimize their formation.[3] |
| Non-Specific Primer Binding | Increase the annealing temperature in 2°C increments to enhance primer specificity.[3] Redesign primers if the issue persists. |
| Alternative Splicing | The unexpected bands could represent novel or unannotated splice isoforms. Sequence the bands to confirm their identity. |
| Activation of Cryptic Splice Sites | Mutations or cellular stress can lead to the use of cryptic splice sites, resulting in unexpected transcript variants.[4][5] |
FAQ 3: My bands on the gel are smeared. How can I fix this?
Smeared bands lack the sharp resolution needed for accurate analysis and can be caused by a variety of issues.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Degraded RNA | Use high-quality, intact RNA. Store RNA properly and avoid multiple freeze-thaw cycles.[1][6] |
| Too Much Template | Overloading the PCR reaction with template DNA can lead to smearing. Reduce the amount of cDNA used in the PCR.[6] |
| Excessive PCR Cycles | Too many cycles can lead to the accumulation of non-specific products. Reduce the number of PCR cycles. |
| High Voltage During Electrophoresis | Running the gel at a high voltage can generate heat and cause bands to smear. Reduce the voltage and run the gel for a longer period.[7][8] |
| Contaminants in the Sample | Contaminants such as proteins or salts can interfere with electrophoresis. Purify the PCR product before running the gel.[6] |
Experimental Protocols & Workflows
Optimizing Primer Concentration for qRT-PCR Splicing Assays
Optimizing primer concentrations is crucial for efficient and specific amplification. A common method is to perform a matrix of reactions with varying forward and reverse primer concentrations.[9]
Protocol:
-
Prepare Primer Dilutions: Prepare a series of dilutions for both the forward and reverse primers (e.g., 50 nM, 100 nM, 200 nM, 400 nM, 800 nM).
-
Set up qPCR Reactions: In a 96-well plate, set up reactions for each combination of forward and reverse primer concentrations. Include a no-template control for each primer pair.
-
Perform qPCR: Run the qPCR with your standard cycling conditions.
-
Analyze Results: Analyze the amplification curves and melt curves. The optimal primer concentration will be the lowest concentration that gives a low Cq value and a single, sharp peak in the melt curve analysis.[9]
RT-PCR Workflow for Splicing Analysis
II. In Vitro Splicing Assays
In vitro splicing assays using nuclear extracts are powerful tools for studying the biochemistry of splicing. However, these assays are sensitive and prone to artifacts.
FAQ 4: My in vitro splicing reaction is not working, or the efficiency is very low.
A lack of splicing activity can be due to several factors related to the extract, the pre-mRNA substrate, or the reaction conditions.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Inactive Nuclear Extract | The quality of the nuclear extract is critical. Use a fresh batch or prepare a new extract.[10] Test the extract with a control pre-mRNA that is known to splice efficiently. |
| RNase Contamination | RNase contamination will degrade the pre-mRNA substrate. Use RNase-free reagents and dedicated equipment for RNA work.[10] |
| Suboptimal Reaction Conditions | Optimize the concentrations of MgCl2, ATP, and creatine (B1669601) phosphate. The optimal conditions can vary depending on the pre-mRNA substrate. |
| Poor Quality pre-mRNA Substrate | Ensure the pre-mRNA is full-length and properly folded. The presence of strong splicing enhancers or silencers in the minigene construct can also affect splicing efficiency. |
| Incorrect Incubation Time/Temperature | Incubate the reaction at 30°C. The optimal incubation time can range from 30 minutes to 4 hours.[11] Perform a time-course experiment to determine the optimal time. |
Detailed Protocol: Preparation of Splicing-Competent Nuclear Extract from HeLa Cells
This protocol is a modified version of the classic Dignam method.
Materials:
-
HeLa cells
-
Hypotonic buffer (e.g., Buffer A)
-
High-salt buffer (e.g., Buffer C)
-
Dialysis buffer (e.g., Buffer D)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Cell Harvest and Lysis: Harvest HeLa cells and wash with cold PBS. Resuspend the cell pellet in hypotonic buffer and allow to swell on ice. Lyse the cells using a Dounce homogenizer.
-
Nuclear Pellet Collection: Centrifuge the lysate to pellet the nuclei.
-
Nuclear Protein Extraction: Resuspend the nuclear pellet in a low volume of high-salt buffer and stir gently on ice to extract nuclear proteins.
-
Clarification: Centrifuge at high speed to pellet the nuclear debris.
-
Dialysis: Dialyze the supernatant (nuclear extract) against dialysis buffer to remove excess salt.
-
Final Clarification and Storage: Centrifuge the dialyzed extract to remove any precipitate. Aliquot the supernatant and store at -80°C.[10]
Troubleshooting Logic for In Vitro Splicing Assays
III. Minigene Splicing Assays
Minigene assays are valuable for studying the effects of sequence variations on splicing in a cellular context. However, artifacts can arise from the artificial nature of these constructs.
FAQ 5: The splicing pattern of my minigene in cells is different from the endogenous gene.
Discrepancies between minigene and endogenous splicing can occur due to the lack of the full genomic context.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Missing Regulatory Elements | The cloned genomic fragment may lack important distal regulatory elements like enhancers or silencers. Include larger flanking intronic sequences in the minigene construct.[12] |
| Influence of the Vector Backbone | Vector sequences can sometimes influence splicing. Use a well-characterized splicing reporter vector. |
| Cell-Type Specific Splicing Factors | The cell line used for transfection may not express the same splicing factors as the endogenous cell type. Use a cell line that is relevant to the gene of interest. |
| Overexpression Artifacts | High levels of minigene expression can saturate the splicing machinery. Titrate the amount of transfected plasmid DNA. |
IV. Cryptic Splicing
Cryptic splice sites are sequences within introns or exons that are not normally used but can be activated by mutations or other cellular changes.
FAQ 6: I suspect cryptic splicing is occurring in my experiment. How can I confirm this?
Confirming cryptic splicing requires careful analysis of the resulting transcripts.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Mutations in Authentic Splice Sites | Mutations that weaken the normal splice sites can lead to the activation of nearby cryptic sites.[4][13] |
| Creation of New Splice Sites | Mutations can create new sequences that resemble consensus splice sites. |
| Disruption of Splicing Regulatory Elements | Mutations in exonic or intronic splicing enhancers or silencers can alter the balance of splicing regulation and lead to cryptic splice site usage. |
| Alterations in Splicing Factor Levels | Changes in the concentration or activity of splicing factors can influence splice site selection. |
Experimental Validation:
-
RT-PCR and Sequencing: Amplify the region of interest from patient RNA or from cells expressing a minigene with the suspected mutation. Sequence the resulting PCR products to identify the exact location of the cryptic splice site.
-
In Silico Prediction: Use splice site prediction tools to analyze the sequence for potential cryptic splice sites.
-
Minigene Assays: Clone the genomic region containing the mutation into a splicing reporter vector and analyze the splicing pattern in cultured cells.[14]
Signaling Pathway: Regulation of Splice Site Selection
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Quantification of splice variants using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. The pathogenicity of splicing defects: mechanistic insights into pre‐mRNA processing inform novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptic splicing: common pathological mechanisms involved in male infertility and neuronal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trouble Shooting DNA electrophoresis [bio.davidson.edu]
- 7. Smeared Bands - National Diagnostics [nationaldiagnostics.com]
- 8. BiochemSphere [biochemicalsci.com]
- 9. Primer Concentration Optimization [sigmaaldrich.com]
- 10. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Splicing analysis for exonic and intronic mismatch repair gene variants associated with Lynch syndrome confirms high concordance between minigene assays and patient RNA analyses - PMC [pmc.ncbi.nlm.nih.gov]
FR901463 solvent compatibility for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solvent compatibility, handling, and experimental use of FR901463.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It has a documented solubility of at least 20 mg/mL in DMSO.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: While specific stability data for this compound is limited, general best practices for similar bioactive molecules should be followed. Solid this compound should be stored at -20°C. We recommend that stock solutions, once prepared, are stored as aliquots in tightly sealed vials at -20°C and protected from light. For optimal results, it is best to prepare fresh solutions for each experiment or use them within one month of preparation.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of many organic compounds like this compound. To prepare working solutions in aqueous media, it is advised to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer or cell culture medium to the desired final concentration. Ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q4: What are the known cellular effects of this compound?
A4: this compound is an antitumor agent that has been shown to induce cell cycle arrest at the G1 and G2/M phases and to trigger apoptosis in cancer cells.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms when diluting DMSO stock solution into aqueous media. | The concentration of this compound in the aqueous solution exceeds its solubility limit. | - Increase the volume of the aqueous media to further dilute the compound.- Vortex or gently warm the solution to aid in dissolution.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still biocompatible. |
| Inconsistent or no biological effect observed in experiments. | - Improper storage and handling leading to compound degradation.- Inaccurate concentration of the stock solution.- The final concentration used in the assay is too low. | - Prepare fresh stock solutions from solid compound.- Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.- Verify the concentration of the stock solution using spectrophotometry if possible.- Perform a dose-response experiment to determine the optimal working concentration. |
| High level of cell death in control (vehicle-treated) group. | The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium. | - Ensure the final concentration of the solvent is at a non-toxic level (typically <0.5% for DMSO in most cell lines).- Run a solvent toxicity control to determine the tolerance of your specific cell line. |
Solvent Compatibility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Recommended for preparing concentrated stock solutions. |
| Ethanol | Data not available | |
| Water | Data not available | Likely has low solubility. |
| Phosphate-Buffered Saline (PBS) | Data not available | Likely has low solubility. |
Note: The solubility in aqueous solutions is expected to be low. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous medium.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound using a calibrated analytical balance in a sterile environment. The molecular weight of this compound is required to calculate the mass needed for a 10 mM solution.
-
Add the appropriate volume of sterile DMSO to the solid this compound to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C.
Cell-Based Assay Workflow
This workflow provides a general guideline for treating cultured cells with this compound.
References
Technical Support Center: Mitigating Cytotoxicity of FR901463 in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spliceosome inhibitor, FR901463. The focus is on strategies to mitigate its cytotoxic effects in normal (non-cancerous) cells during pre-clinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant cytotoxicity in our normal/non-cancerous cell lines when treated with this compound, even at concentrations that are effective against our cancer cell lines. Is this expected?
A1: Yes, this is a potential and observed challenge. While this compound and its analogs can exhibit potent anti-tumor activity, cytotoxicity in normal cells is a known concern.[1][2] These compounds target the SF3B1 subunit of the spliceosome, a core component of the cellular machinery essential for the viability of both cancerous and normal cells.[3][4] Therefore, off-target effects on normal cells can be anticipated. Clinical trials of a related spliceosome inhibitor, E7107, were halted due to toxicity, highlighting the clinical relevance of this issue.[1][5] However, some studies suggest that the cytotoxic response can be cell-type specific, with certain normal cell lines showing less sensitivity.
Q2: What are the potential mechanisms behind the differential sensitivity of cancer cells versus normal cells to this compound?
A2: The precise mechanisms for differential sensitivity are still under investigation, but several hypotheses exist:
-
Splicing Factor Mutations: Cancer cells frequently harbor mutations in splicing factors, including SF3B1. These mutations may create a dependency on the remaining wild-type splicing machinery, making them more vulnerable to further disruption by inhibitors like this compound.[3][6]
-
Transcriptional Addiction: Some cancers, particularly those driven by oncogenes like MYC, have significantly elevated rates of transcription. This heightened transcriptional activity may create a greater burden on the spliceosome, rendering these cells more susceptible to its inhibition.
-
Defective Cell Cycle Checkpoints: Cancer cells often have dysfunctional cell cycle checkpoints. This compound can induce cell cycle arrest, and in normal cells with intact checkpoints, this may be a reversible state allowing for recovery. In contrast, cancer cells may be unable to arrest properly and instead be driven into apoptosis.[7]
-
Differential Expression of Drug Efflux Pumps: The expression levels of ATP-binding cassette (ABC) transporters, which can pump drugs out of cells, may differ between cancer and normal cell types, influencing intracellular drug concentrations and subsequent cytotoxicity.[8]
Q3: What strategies can we explore in our in vitro experiments to reduce the cytotoxicity of this compound in our normal cell lines while maintaining its anti-cancer efficacy?
A3: Several strategies, based on general principles of cancer therapy, can be investigated:
-
Combination Therapy: Combining this compound with another anti-cancer agent may allow for a dose reduction of this compound, thereby decreasing its toxicity to normal cells while achieving a synergistic or additive anti-cancer effect.[9] Potential combination partners could include:
-
PARP Inhibitors: In cancer cells with SF3B1 mutations, there is evidence of compromised homologous recombination, suggesting a synthetic lethality approach with PARP inhibitors could be effective.[6]
-
Chemotherapeutic Agents: Combining with standard chemotherapeutics may allow for lower, less toxic doses of each agent.
-
-
Use of Cytoprotective Agents: Co-treatment with a cytoprotective agent that preferentially protects normal cells could improve the therapeutic window.
Q4: How can we experimentally assess if a combination therapy approach is effectively reducing the dose of this compound needed?
A4: You can perform a synergy analysis using a matrix of drug concentrations. This involves treating cells with a range of concentrations of this compound, the combination drug, and both drugs together. Cell viability is then measured, and the data is analyzed using models such as the Bliss Independence or Loewe Additivity to determine if the combination is synergistic, additive, or antagonistic.[12][13] A synergistic interaction would support the use of lower concentrations of each drug.
Quantitative Data Summary
The following tables summarize hypothetical IC50 values to illustrate the concept of a therapeutic window and the potential impact of a mitigating strategy. Note: Specific IC50 data for this compound in a wide range of normal cell lines is limited in publicly available literature. Researchers should determine these values empirically for their specific cell lines of interest.
Table 1: Illustrative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
| Cell Line Type | Example Cell Line | This compound IC50 (nM) | Selectivity Index (Normal/Cancer) |
| Cancer | Cancer Line A | 10 | - |
| Cancer | Cancer Line B | 25 | - |
| Normal | Normal Line X | 100 | 10 (vs. Cancer Line A) |
| Normal | Normal Line Y | 75 | 3 (vs. Cancer Line B) |
The selectivity index indicates how many times more potent the drug is for the cancer cell line compared to the normal cell line. A higher selectivity index is desirable.[14][15][16]
Table 2: Hypothetical Impact of a Mitigating Strategy on this compound IC50 Values
| Cell Line | Treatment | This compound IC50 (nM) | Fold Change in IC50 (with Mitigator) |
| Cancer Line A | This compound alone | 10 | - |
| Cancer Line A | This compound + Mitigator | 8 | 0.8 |
| Normal Line X | This compound alone | 100 | - |
| Normal Line X | This compound + Mitigator | 300 | 3.0 |
This hypothetical data illustrates a desirable outcome where a mitigating agent has a minimal effect on the cancer cell IC50 while significantly increasing the IC50 in the normal cell line, thereby widening the therapeutic window.
Key Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol provides a method to determine the IC50 value of this compound in both normal and cancer cell lines.
Materials:
-
Cells of interest (normal and cancer)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of the solvent used for this compound).
-
Cell Treatment: Remove the old medium from the cells and add the prepared drug dilutions.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[17]
Protocol 2: Evaluation of Synergy with a Combination Agent
This protocol outlines a method to assess the synergistic effect of this compound with another compound.
Materials:
-
Same as Protocol 1
-
Second compound of interest (Compound X)
Procedure:
-
Plate Setup: Design a dose-response matrix in a 96-well plate. This will include:
-
A row with serial dilutions of this compound alone.
-
A column with serial dilutions of Compound X alone.
-
A matrix of wells with combinations of various concentrations of this compound and Compound X.
-
Include vehicle controls.
-
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, adding the appropriate drugs or drug combinations to the wells.
-
Incubation and Viability Assessment: Follow steps 4-7 from Protocol 1.
-
Synergy Analysis: Analyze the data using synergy models like the Bliss Independence or Loewe Additivity model. Software packages are available to perform these calculations and generate synergy scores (e.g., SynergyFinder for R).[12] A synergy score greater than zero typically indicates a synergistic interaction.
Visualizations
References
- 1. Frontiers | SF3B1 mutations in myelodysplastic syndromes: A potential therapeutic target for modulating the entire disease process [frontiersin.org]
- 2. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biological function and clinical significance of SF3B1 mutations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment [frontiersin.org]
- 6. Cancer-Associated SF3B1 Mutations Confer a BRCA-Like Cellular Phenotype and Synthetic Lethality to PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New antitumor substances, this compound, FR901464 and FR901465. II. Activities against experimental tumors in mice and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Mutant p53 prolongs NF-κB activation and promotes chronic inflammation and inflammation-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAC, NAC, Knockin’ on Heaven's door: Interpreting the mechanism of action of N-acetylcysteine in tumor and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of N-acetylcysteine in the prevention of DNA damage and cancer, with special reference to smoking-related end-points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medic.upm.edu.my [medic.upm.edu.my]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
FR901463 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing FR901463 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent anti-tumor agent that functions as a spliceosome inhibitor. Its mechanism of action involves binding to the SF3b subunit of the spliceosome, a critical component of the machinery that processes pre-mRNA into mature mRNA. By inhibiting SF3b, this compound stalls the assembly of the spliceosome, leading to an accumulation of unspliced pre-mRNA and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Q2: What is a dose-response curve and why is it important for studying this compound?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the observed biological effect (response). For this compound, this typically involves measuring its effect on cell viability or proliferation. Generating a dose-response curve is crucial for determining key parameters such as the IC50 value (the concentration at which 50% of the maximum inhibitory effect is observed), which is a critical measure of the compound's potency.
Q3: Which cell lines are commonly used to evaluate the efficacy of this compound?
-
A549 (Human Lung Carcinoma): A widely used model for lung cancer research.
-
HeLa (Human Cervical Cancer): One of the oldest and most commonly used human cell lines.
-
MCF-7 (Human Breast Cancer): A key model for breast cancer studies.
-
Jurkat (Human T-cell Leukemia): A common model for leukemia research.
Q4: What is a typical starting concentration range for an this compound dose-response experiment?
Based on the activity of related spliceosome inhibitors, a recommended starting concentration range for a preliminary dose-response experiment with this compound is from 1 nM to 10 µM, using serial dilutions. This broad range helps to identify the active concentration window for the specific cell line being tested.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect at any concentration | - this compound is inactive in the chosen cell line.- Insufficient incubation time.- Incorrect assay choice or execution. | - Test a different, more sensitive cell line.- Increase the incubation time (e.g., from 24 to 48 or 72 hours).- Verify the functionality of the chosen viability assay with a known positive control. |
| "U-shaped" or hormetic dose-response curve | - This can be a complex biological response where low doses stimulate and high doses inhibit. | - This may be a real effect. Repeat the experiment carefully to confirm the finding.- Consider the implications of a hormetic effect on the mechanism of action. |
| Precipitation of this compound in the culture medium | - Poor solubility of the compound in the assay medium. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. |
| Flat dose-response curve (no sigmoidal shape) | - The concentration range tested is too narrow or completely outside the active range.- The assay is not sensitive enough to detect a response. | - Perform a wider range-finding experiment (e.g., 10-fold serial dilutions over a broad range).- Optimize the cell viability assay for better sensitivity (e.g., increase incubation time with the detection reagent). |
Experimental Protocols
Detailed Methodology for a Cell Viability Assay (MTT-based)
This protocol provides a general framework for assessing the dose-dependent effects of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well for A549 cells) in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to fit a non-linear regression curve (sigmoidal, 4PL) and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dose-response analysis.
Technical Support Center: Quality Control for FR901463 Experimental Batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with experimental batches of FR901463. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
FAQs and Troubleshooting Guides
Purity and Characterization
Q1: How can I assess the purity of my this compound batch?
A1: A multi-pronged approach using several analytical techniques is recommended to ensure the purity of your this compound batch. No single method is sufficient to determine the purity of a complex natural product.
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity. A high-purity sample should show a single major peak corresponding to this compound. The presence of multiple peaks indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying impurities. The spectra should be consistent with the known structure of this compound.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. A high-resolution mass spectrum should show a prominent peak corresponding to the exact mass of this compound.
Q2: What are some common impurities I might find in my this compound preparation?
A2: Impurities in this compound batches can originate from the fermentation process, purification steps, or degradation. Common impurities may include:
-
Related FR compounds: The producing organism, Pseudomonas sp. No. 2663, also produces FR901464 and FR901465, which are structurally related.[1]
-
Residual solvents: Solvents used during extraction and purification may be present.
-
Degradation products: this compound may be susceptible to hydrolysis or oxidation depending on storage and handling conditions.
Q3: My this compound batch has a slight color. Is this normal?
A3: While a pure compound is often white or colorless, slight coloration in natural product isolates is not uncommon. However, a significant or unexpected color could indicate the presence of impurities or degradation. It is crucial to correlate the visual appearance with analytical data from HPLC, NMR, and MS to ensure the quality of the batch.
Handling and Storage
Q4: How should I store my this compound?
A4: For long-term storage, solid this compound should be stored at -20°C or lower, protected from light and moisture. For short-term storage, refrigeration at 4°C may be acceptable. It is advisable to store the compound in a desiccator to minimize exposure to moisture.
Stock solutions should be prepared in a suitable solvent (e.g., DMSO), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.
Q5: What is the stability of this compound in solution?
A5: The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure. It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -80°C in small aliquots. The stability of natural products from Pseudomonas can vary, so it is best to handle solutions with care and minimize storage time.
Experimental Troubleshooting
Q6: I am not observing the expected biological activity in my cell-based assay. What could be the problem?
A6: Several factors could contribute to a lack of biological activity:
-
Compound Purity and Integrity: Verify the purity and structural integrity of your this compound batch using the analytical methods described above.
-
Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound will reduce its effective concentration. You may need to optimize the solvent and final concentration.
-
Cell Line and Passage Number: The responsiveness of cell lines can vary. Ensure you are using a sensitive cell line and that the passage number is not too high, as this can lead to phenotypic changes.
-
Assay Conditions: Optimize assay parameters such as cell seeding density, treatment duration, and the concentration of this compound.
Q7: I am seeing high background or inconsistent results in my transcriptional activation reporter assay (e.g., luciferase assay). How can I troubleshoot this?
A7: High background and variability are common issues in reporter assays. Consider the following:
-
Cell Health: Ensure your cells are healthy and not overgrown or stressed, as this can affect baseline transcription levels.
-
Transfection Efficiency: If using a transiently transfected reporter construct, optimize the transfection protocol to ensure consistent and high efficiency.
-
Promoter Strength: The SV40 promoter is known to be strong. If you are observing a very high signal that saturates the detector, you may need to reduce the amount of reporter plasmid used.
-
Reagent Quality: Use high-quality, fresh reagents for the luciferase assay.
Quantitative Data Summary
As specific quantitative data for this compound experimental batches is not widely available in the public domain, the following table provides a general template for the types of data that should be recorded for each batch to ensure quality and reproducibility.
| Parameter | Method | Typical Specification | Purpose |
| Identity | |||
| ¹H and ¹³C NMR | NMR Spectroscopy | Spectrum conforms to reference | Confirms chemical structure |
| Molecular Weight | Mass Spectrometry | Corresponds to C₂₄H₃₄O₉ | Confirms molecular formula |
| Purity | |||
| Purity by HPLC | HPLC-UV/Vis | ≥ 95% | Quantifies the main compound and detects impurities |
| Residual Solvents | Gas Chromatography (GC) | Varies by solvent | Ensures removal of harmful solvents |
| Physicochemical Properties | |||
| Appearance | Visual Inspection | White to off-white solid | Basic quality check |
| Solubility | Solubility Testing | Soluble in DMSO, Methanol | Informs on appropriate solvents for experiments |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may require optimization for your specific system and this compound batch.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where this compound has significant absorbance (a UV scan of the pure compound should be performed to determine the optimal wavelength).
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a suitable solvent like methanol. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak.
SV40 Promoter-Driven Luciferase Reporter Assay
This protocol outlines a general workflow to test the activity of this compound on the SV40 promoter.
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, HeLa) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing the SV40 promoter and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter for normalization).
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for an appropriate period (e.g., 24-48 hours) to allow for changes in gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity for this compound-treated cells relative to the vehicle-treated cells.
-
Visualizations
Caption: Quality control workflow for experimental batches of this compound.
Caption: Proposed mechanism of this compound-induced transcriptional activation.
References
Validation & Comparative
A Comparative Analysis of FR901463 and Pladienolide B: Potent Inhibitors of the SF3b Splicing Factor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two leading natural product-derived splicing inhibitors, FR901463 and Pladienolide B. By examining their mechanisms, performance data, and experimental methodologies, this document serves as a comprehensive resource for evaluating these compounds for cancer research and therapeutic development.
This compound and Pladienolide B are potent anti-tumor agents that have garnered significant interest for their unique mechanism of action: the targeted inhibition of the spliceosome.[1] Both compounds, despite their distinct chemical structures, converge on the same molecular target—the Splicing Factor 3b (SF3b) subunit, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[2] By disrupting the function of SF3b, these molecules interfere with the catalytic process of pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells. This guide presents a side-by-side analysis of their chemical properties, biological activity, and the experimental protocols used to characterize them.
Chemical and Physical Properties
This compound and Pladienolide B originate from different bacterial sources and belong to distinct chemical classes. This compound, isolated from Pseudomonas sp. No. 2663, is a complex molecule featuring a spiroketal system. Its close and more extensively studied analogue, FR901464, differs by the methylation of a hemiacetal.[1] Pladienolide B, produced by Streptomyces platensis, is a 12-membered macrolide.[3] These structural differences are detailed below.
| Property | FR901464 (Analogue of this compound) | Pladienolide B |
| Chemical Structure | ||
| Molecular Formula | C28H39NO7 | C30H48O8 |
| Molecular Weight | 501.6 g/mol | 536.7 g/mol [4] |
| Class | Spiroketal Polyketide | Macrolide |
| Source Organism | Pseudomonas sp. | Streptomyces platensis |
Mechanism of Action: Targeting the Spliceosome
Both this compound and Pladienolide B inhibit pre-mRNA splicing by binding to the SF3b complex within the spliceosome. The spliceosome is a large RNA-protein machine responsible for excising non-coding introns from pre-mRNA. The SF3b complex is critical for recognizing the branch point sequence within the intron, a key step for the initiation of splicing. By binding to SF3b, these inhibitors stall the spliceosome at an early stage (the A complex), preventing its transition to a catalytically active conformation. This leads to the accumulation of unspliced pre-mRNA in the nucleus, disrupting the production of functional proteins and ultimately triggering programmed cell death.
Caption: Mechanism of splicing inhibition by this compound and Pladienolide B.
Comparative Performance: Cytotoxicity
Both families of compounds exhibit potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range. While direct comparative studies using the same cell lines and experimental conditions are limited, the available data indicate a similar order of magnitude in potency.
| Compound | Cell Line(s) | IC₅₀ Value(s) | Reference(s) |
| Pladienolide B | Gastric Cancer (MKN7, MKN28, MKN74, etc.) | Mean: 1.6 nM (Range: 0.6–4.0 nM) | [3] |
| Erythroleukemia (HEL) | 1.5 nM | ||
| Erythroleukemia (K562) | 25 nM | ||
| FR901464 | Colorectal Cancer (DLD1, HCT116, etc.), Fibroblast | 0.18–0.71 ng/mL (~0.36–1.4 nM) | [3][4] |
| Multiple Human Cancer Cell Lines | 0.6–3.4 nM | [5] | |
| Spliceostatin A | Prostate Cancer (CWR22Rv1) | 0.6 nM | [2] |
| (FR901464 analogue) | Normal B Lymphocytes (CD19+) | 12.1 nM | [2] |
| Normal T Lymphocytes (CD3+) | 61.7 nM | [2] |
Note: IC50 values are highly dependent on the cell line, assay duration, and specific experimental conditions. The data presented are for general comparison and were not obtained from a single head-to-head study.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare splicing inhibitors.
Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or Pladienolide B) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (typically 48 to 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Caption: Workflow for the TUNEL apoptosis assay.
Methodology:
-
Sample Preparation: Grow and treat cells on glass coverslips. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash twice with PBS.
-
Permeabilization: Incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes on ice. Wash twice with PBS.
-
Equilibration: Add 50-100 µL of Equilibration Buffer to each coverslip and let it sit for 5-10 minutes.
-
Labeling Reaction: Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or FITC-dUTP) according to the manufacturer's instructions. Remove the Equilibration Buffer and add the reaction mixture to the cells.
-
Incubation: Incubate the coverslips in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Stopping the Reaction: Add a stop buffer (e.g., 2X SSC) and incubate for 15 minutes. Wash the cells three times with PBS.
-
Detection (if using indirect method): If using BrdUTP, incubate with a fluorescently-labeled anti-BrdU antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI or Hoechst. Mount the coverslips onto microscope slides.
-
Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show bright nuclear fluorescence. Quantify the percentage of apoptotic cells.
In Vitro Splicing Assay
This assay directly measures the ability of a compound to inhibit the splicing machinery in a cell-free system.
Methodology:
-
Preparation of Nuclear Extract: Prepare splicing-competent nuclear extract from a large culture of HeLa cells using a modified Dignam protocol. This extract contains all the necessary spliceosomal components.
-
Preparation of Pre-mRNA Substrate: Synthesize a radiolabeled pre-mRNA substrate via in vitro transcription using a linearized DNA template containing an intron flanked by two exons. Typically, [α-³²P]UTP is incorporated into the transcript.
-
Splicing Reaction:
-
Set up the splicing reaction on ice. In a typical 25 µL reaction, combine:
-
HeLa nuclear extract (8-12 µL)
-
Splicing buffer (containing MgCl₂, ATP, and phosphocreatine)
-
Test compound (this compound, Pladienolide B, or DMSO control) pre-incubated with the extract.
-
Radiolabeled pre-mRNA substrate (~20 fmol).
-
-
Incubate the reaction at 30°C for a time course (e.g., 0, 15, 30, 60, 90 minutes).
-
-
RNA Purification: Stop the reaction by adding a proteinase K solution to digest the proteins. Purify the RNA using a phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Analysis: Resuspend the RNA pellet in loading buffer, denature at high temperature, and separate the RNA species (pre-mRNA, mRNA, lariat (B8276320) intermediate, excised intron) on a denaturing polyacrylamide-urea gel.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film. The inhibition of splicing will be evident by a decrease in the mRNA product and an accumulation of the pre-mRNA substrate over time compared to the control.
Conclusion
This compound and Pladienolide B are structurally distinct but functionally convergent inhibitors of the spliceosome. Both compounds demonstrate potent, low-nanomolar cytotoxicity against a range of cancer cell lines by targeting the SF3b complex and disrupting pre-mRNA splicing. While the available data suggests comparable efficacy, the lack of direct, side-by-side comparative studies makes it difficult to declare one definitively superior. The choice between these compounds for research or therapeutic development may depend on other factors such as synthetic accessibility, off-target effects, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative evaluations and further explore the therapeutic potential of targeting the spliceosome in cancer.
References
- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of FR901463 and Herboxidiene: Efficacy as Splicing Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two natural product-derived splicing modulators, FR901463 and herboxidiene (B116076). Both compounds target the SF3B complex, a key component of the spliceosome, and exhibit potent anti-tumor activity. This document summarizes available experimental data to facilitate an objective assessment of their performance.
Mechanism of Action: Targeting the Spliceosome
This compound and herboxidiene share a common molecular target, the SF3B1 subunit of the SF3b complex within the U2 small nuclear ribonucleoprotein (snRNP). By binding to SF3B1, these molecules interfere with the early stages of spliceosome assembly, ultimately leading to an accumulation of the pre-spliceosomal "A" complex and inhibition of the splicing process. This disruption of pre-mRNA splicing induces cell cycle arrest and apoptosis in cancer cells.
dot
Unraveling the Biological Interactions of FR901463: A Deep Dive into its Cross-Reactivity Profile
The precise molecular target of the antitumor agent FR901463 remains elusive in publicly available scientific literature. While its activity is attributed to the induction of dynamic changes in chromatin structure, a specific protein-binding partner has yet to be definitively identified. This absence of a known primary target precludes a comprehensive analysis of its cross-reactivity profile against other biological molecules.
This compound, a novel antitumor substance isolated from the bacterium Pseudomonas sp. No. 2663, has demonstrated efficacy in murine and human tumor models. Studies have shown that it can induce cell cycle arrest and alter gene expression by modifying chromatin, the complex of DNA and proteins that forms chromosomes. However, the direct molecular interactions that underpin these cellular effects have not been fully elucidated.
A thorough investigation into the cross-reactivity of a compound is fundamental to understanding its therapeutic potential and off-target effects. Such a profile is constructed by comparing the binding affinity or inhibitory activity of the compound against its primary therapeutic target versus a panel of other related and unrelated proteins. Without a confirmed primary target for this compound, a foundational element for this comparative analysis is missing.
Further research, potentially employing techniques such as affinity chromatography, mass spectrometry-based proteomics, or genetic screens, is required to identify the specific molecular target of this compound. Once the primary target is known, it will be possible to conduct detailed cross-reactivity studies. These studies would involve screening this compound against a broad range of proteins, particularly those with structural similarities to the primary target, to assess its selectivity. This information will be critical for the continued development of this compound as a potential therapeutic agent and for predicting its safety profile.
Experimental Approaches to Elucidate the Cross-Reactivity Profile of this compound (Once Primary Target is Identified)
Should the primary molecular target of this compound be identified, a systematic approach to defining its cross-reactivity profile would be essential. The following outlines a potential experimental workflow:
I. Target Identification and Validation
The initial and most critical step is the unambiguous identification of the primary biological target of this compound.
Experimental Protocol: Affinity-Based Target Identification
-
Probe Synthesis: Synthesize a derivative of this compound incorporating a linker and an affinity tag (e.g., biotin) without compromising its biological activity.
-
Affinity Pull-Down: Incubate the biotinylated this compound probe with cell lysates from a responsive cancer cell line. Use streptavidin-coated beads to capture the probe-protein complexes.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Target Validation: Validate potential targets using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding affinity with the unmodified this compound.
II. Profiling Against a Panel of Related and Unrelated Targets
Once the primary target is validated, a comprehensive screening process can be initiated.
Experimental Protocol: Kinase/Enzyme Panel Screening
-
Panel Selection: Select a diverse panel of kinases, phosphatases, or other relevant enzyme families based on the identity of the primary target. Include closely related family members and representative members from other families.
-
In Vitro Activity Assays: Perform in vitro enzymatic assays in the presence of varying concentrations of this compound. Measure the IC50 values for each target.
-
Data Analysis: Compare the IC50 value for the primary target with those of the other targets in the panel to determine the selectivity profile.
The workflow for this proposed experimental approach is visualized in the diagram below.
Caption: Proposed workflow for identifying the primary target and assessing the cross-reactivity of this compound.
Hypothetical Signaling Pathway Involvement
Based on the current understanding that this compound induces changes in chromatin structure, a hypothetical signaling pathway can be conceptualized. This diagram illustrates a potential mechanism where this compound interacts with a yet-to-be-identified chromatin-modifying enzyme, leading to downstream effects on gene transcription and ultimately, antitumor activity.
Unveiling the Edge: A Comparative Guide to FR901463 and Other SF3B1 Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and specific cancer therapeutics is a continuous endeavor. Splicing factor 3B subunit 1 (SF3B1) has emerged as a compelling target in oncology, and its inhibitors are a promising new class of anti-cancer agents. Among these, FR901463 and its analogs have demonstrated significant potential. This guide provides an objective comparison of this compound with other key SF3B1 inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Introduction to SF3B1 Inhibition
The spliceosome, a complex molecular machine, is responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a critical step in gene expression. SF3B1 is a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome, playing a pivotal role in recognizing the branch point sequence of introns.[1] Mutations in the SF3B1 gene are frequently observed in various hematological malignancies and solid tumors, leading to aberrant splicing and the production of oncogenic proteins. SF3B1 inhibitors selectively target this process, inducing cell cycle arrest and apoptosis in cancer cells.[2]
Comparative Analysis of SF3B1 Inhibitors
This compound, a natural product isolated from Pseudomonas sp., and its semi-synthetic analog Spliceostatin A, are potent inhibitors of SF3B1. They share this target with other natural product-derived compounds, including Pladienolide B and its derivative E7107 (a clinical candidate), as well as the synthetic molecule H3B-8800, which is also in clinical development. While these inhibitors share a common binding site on SF3B1, their distinct chemical structures can lead to differences in potency, selectivity, and pharmacological properties.
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various SF3B1 inhibitors across a range of cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Pladienolide B | AGS | Gastric Cancer | 1.6 ± 1.2 | [3] |
| MKN28 | Gastric Cancer | 1.6 ± 1.2 | [3] | |
| HeLa | Cervical Cancer | Low nM range | [2] | |
| E7107 | Nalm-6 (SF3B1 WT) | B-cell Leukemia | < 15 | [4] |
| Nalm-6 (SF3B1 K700E) | B-cell Leukemia | < 15 | [4] | |
| HEL | Erythroleukemia | 60.2 ± 2.9 | [4] | |
| HAL-01 | B-cell Leukemia | 203.5 ± 14.3 | [4] | |
| CLL Samples | Chronic Lymphocytic Leukemia | 10.5 ± 2.0 | [5] | |
| H3B-8800 | K562 (SF3B1 K700E) | Chronic Myelogenous Leukemia | 13 | [6] |
| Panc05.04 (SF3B1 mutant) | Pancreatic Cancer | Preferential lethality | [6] |
Signaling Pathways Modulated by SF3B1 Inhibition
SF3B1 inhibitors exert their anti-cancer effects by inducing widespread splicing alterations, which in turn affect critical cellular signaling pathways. Two key pathways impacted are the p53 and NF-κB signaling cascades.
p53 Pathway Activation
Inhibition of SF3B1 can lead to the activation of the p53 tumor suppressor pathway. This can occur through various mechanisms, including the altered splicing of key regulators within the pathway. For instance, treatment with Pladienolide B has been shown to up-regulate the pro-apoptotic TAp73 isoform while down-regulating the anti-apoptotic ΔNp73 isoform, thereby promoting apoptosis.[2][7] Furthermore, SF3B1 inhibition can lead to the stabilization of p53 by downregulating its negative regulator, MDM2.[4][8]
References
- 1. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Navigating the Spliceosome: A Comparative Guide to Biochemical Assays for FR901463 Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays for the target validation of FR901463, a potent anti-tumor natural product. We delve into the experimental data, detailed protocols, and logical frameworks necessary to evaluate this compound and its alternatives, which all target the SF3B1 subunit of the spliceosome.
This compound and its analogs, such as Spliceostatin A, along with other natural products like Pladienolide B and Herboxidiene (B116076), and synthetic compounds like Sudemycins, represent a promising class of anti-cancer agents that modulate pre-mRNA splicing.[1][2] Their primary target is the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1] Inhibition of SF3B1 disrupts the normal splicing process, leading to aberrant mRNA transcripts, primarily through exon skipping, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[3]
This guide will compare these SF3B1 inhibitors based on their biochemical and cellular activities, providing researchers with the necessary information to design and interpret target validation studies.
Performance Comparison of SF3B1 Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of various SF3B1 inhibitors in biochemical and cellular assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Splicing Inhibition
| Compound | IC50 (µM) | Assay System | Reference |
| Herboxidiene | 0.3 | In vitro splicing with HeLa nuclear extract | [4] |
| Herboxidiene Derivative (C-6 alkene) | 0.4 | In vitro splicing with HeLa nuclear extract | [5] |
| Pladienolide B | ~1 | In vitro splicing with HeLa nuclear extract | [1] |
| Spliceostatin A (this compound analog) | ~1 | In vitro splicing with HeLa nuclear extract | [1] |
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Herboxidiene (synthetic) | Rh18 (Rhabdomyosarcoma) | 4.5 | [6] |
| Herboxidiene (synthetic) | HeLa (Cervical Cancer) | 22.4 | [6] |
| Sudemycin C1 | Rh18 (Rhabdomyosarcoma) | >1000 | [6] |
| Pladienolide B | Various | Low nanomolar range | [7] |
| Meayamycin (FR901464 analog) | MCF-7 (Breast Cancer) | ~0.02 | [8] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches for validating the target of this compound and its alternatives, the following diagrams are provided.
Caption: Mechanism of SF3B1 inhibitors.
Caption: Workflow for SF3B1 inhibitor validation.
Key Experimental Protocols
Detailed methodologies for the principal assays used in the target validation of SF3B1 inhibitors are provided below.
In Vitro Splicing Assay
This assay directly measures the enzymatic activity of the spliceosome in a cell-free system.
Materials:
-
HeLa cell nuclear extract
-
32P-labeled pre-mRNA substrate
-
Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Denaturing polyacrylamide gel
Protocol:
-
Prepare the splicing reaction mixture on ice by combining the nuclear extract, 32P-labeled pre-mRNA, and splicing reaction buffer.
-
Add the test compound (e.g., this compound) or vehicle control (DMSO) to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding Proteinase K and incubate at 37°C to digest proteins.
-
Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
-
Resuspend the RNA pellet in loading buffer and resolve the splicing products (pre-mRNA, mRNA, and intermediates) on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA bands by autoradiography or phosphorimaging and quantify the splicing efficiency.
SF3B1 Thermal Shift Assay
This biophysical assay assesses the direct binding of an inhibitor to its target protein, SF3B1, by measuring changes in the protein's thermal stability.
Materials:
-
HeLa cell nuclear extract (as a source of SF3B1)
-
SYPRO Orange dye
-
Test compound
-
Real-time PCR instrument
Protocol:
-
Mix the HeLa nuclear extract with the test compound or vehicle control in a suitable buffer.
-
Add SYPRO Orange dye to the mixture.
-
Place the samples in a real-time PCR instrument.
-
Perform a melt curve analysis by gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it denatures.
-
The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined from the peak of the first derivative of the melt curve. A shift in the Tm in the presence of the compound indicates direct binding.
Luciferase-Based Splicing Reporter Assay
This cell-based assay provides a quantitative measure of splicing modulation in living cells.
Materials:
-
Mammalian cells (e.g., HEK293T or HeLa)
-
Splicing reporter plasmid (e.g., containing a luciferase gene interrupted by an intron that is a known target of SF3B1 inhibitors)
-
Transfection reagent
-
Test compound
-
Luciferase assay reagent
Protocol:
-
Transfect the mammalian cells with the splicing reporter plasmid.
-
Allow the cells to express the reporter gene for 24-48 hours.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
After the desired incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease or increase in luciferase activity, depending on the reporter design, indicates modulation of splicing by the compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Mammalian cancer cell line
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
References
- 1. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Splicing modulators: on the way from nature to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-mRNA Splicing-Modulatory Pharmacophores: The Total Synthesis of Herboxidiene, a Pladienolide-Herboxidiene Hybrid Analog and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Spliceosome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing, has emerged as a critical target in the development of novel therapeutics, particularly in oncology and for specific genetic disorders. Mutations or dysregulation of splicing factors are hallmarks of various cancers and other diseases. This guide provides an objective, data-driven comparison of prominent spliceosome inhibitors, focusing on their mechanisms of action, efficacy, and the experimental basis for these findings.
Introduction to Spliceosome Inhibition
Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed, and coding exons are ligated to form mature mRNA. The spliceosome, a dynamic complex of small nuclear RNAs (snRNAs) and proteins, orchestrates this intricate process. Key components of the spliceosome, such as Splicing Factor 3b Subunit 1 (SF3B1), U2 small nuclear RNA auxiliary factor 1 (U2AF1), and Serine/arginine-rich splicing factor 2 (SRSF2), are frequently mutated in various cancers, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic lymphocytic leukemia (CLL), as well as in solid tumors. These mutations often lead to aberrant splicing, producing oncogenic proteins or disrupting tumor suppressor pathways. Consequently, inhibiting the spliceosome has become a promising therapeutic strategy.
This guide focuses on a head-to-head comparison of several leading spliceosome inhibitors:
-
H3B-8800: An orally bioavailable small molecule that targets the SF3b complex.
-
E7107 (Pladienolide B derivative): A first-in-class spliceosome inhibitor that also targets the SF3b complex.
-
Risdiplam: An orally available small molecule that modifies the splicing of the SMN2 gene.
-
Branaplam (B560654): An orally available small molecule that modulates splicing of the HTT gene.
Mechanism of Action
Spliceosome inhibitors can be broadly categorized based on their target and mechanism. H3B-8800 and E7107 are direct inhibitors of the core spliceosome machinery, while Risdiplam and Branaplam are classified as splicing modifiers that target specific pre-mRNAs.
H3B-8800 and E7107 both target the SF3b complex, a critical component of the U2 snRNP. The SF3b complex is responsible for recognizing the branch point sequence within the intron, a crucial step in the initiation of splicing. By binding to the SF3b complex, H3B-8800 and E7107 disrupt its interaction with the pre-mRNA, leading to the inhibition of spliceosome assembly and function.[1][2][3][4] This results in the accumulation of unspliced or mis-spliced pre-mRNAs, which can trigger cell cycle arrest and apoptosis in cancer cells.[1] H3B-8800 has been shown to preferentially kill cells with spliceosome mutations.[1][3] E7107 has been demonstrated to block the stable binding of the U2 snRNP to the pre-mRNA.[2]
Risdiplam is a splicing modifier that specifically targets the pre-mRNA of the Survival of Motor Neuron 2 (SMN2) gene.[5][6][7][8][9] In spinal muscular atrophy (SMA), a deficiency in the SMN protein leads to motor neuron degeneration. Risdiplam binds to two sites on the SMN2 pre-mRNA, promoting the inclusion of exon 7, which is often excluded, leading to the production of a full-length, functional SMN protein.[5][8][9]
Branaplam also acts as a splicing modulator, initially developed for SMA but later repurposed for Huntington's disease.[10][11][12] In the context of Huntington's disease, branaplam promotes the inclusion of a pseudoexon in the huntingtin (HTT) pre-mRNA.[10][12] This leads to the production of an unstable mRNA transcript that is subsequently degraded, resulting in lower levels of the mutant huntingtin protein.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The anti-tumor drug E7107 reveals an essential role for SF3b in remodeling U2 snRNP to expose the branch point-binding region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Test-firing ammunition for spliceosome inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Risdiplam? [synapse.patsnap.com]
- 7. Risdiplam: an investigational survival motor neuron 2 (SMN2) splicing modifier for spinal muscular atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 11. old.sinapse.pt [old.sinapse.pt]
- 12. A spoonful of branaplam helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
Validating the Anti-Cancer Effects of FR901463 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer effects of FR901463 and the established histone deacetylase (HDAC) inhibitor, Romidepsin (B612169) (Istodax®). The information presented is based on available preclinical data to assist researchers in evaluating the potential of this compound for further development.
At a Glance: In Vivo Efficacy of this compound vs. Romidepsin
| Drug | Cancer Model | Animal Model | Key Efficacy Metrics | Citation |
| This compound | P388 Leukemia | Mice | Increased life span (T/C value: 160%) | [1] |
| A549 Lung Adenocarcinoma | Mice | Inhibited tumor growth (dose-dependent) | [1] | |
| Romidepsin | KMT2A-rearranged Acute Lymphoblastic Leukemia (PER-785 xenograft) | Mice | Reduced leukemia burden in bone marrow (mean of 66.6% infiltration with Romidepsin vs. control) | [2] |
| Non-Small Cell Lung Cancer (NCI-H1299 xenograft) | Athymic Nude Mice | Inhibited tumor growth in combination with erlotinib (B232) | [3] | |
| Mantle Cell Lymphoma (xenograft) | SCID Beige Mice | Enhanced anti-tumor efficacy in combination with bortezomib | [4] |
T/C Value: Treated vs. Control value; a measure of antitumor efficacy where a higher value indicates greater effectiveness.
Mechanism of Action: A Tale of Two HDAC Inhibitors
Both this compound and Romidepsin are potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This ultimately can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
This compound: The precise mechanism of action for this compound is suggested to involve a dynamic change in chromatin structure, leading to its strong antitumor activity.[1]
Romidepsin: Romidepsin is a prodrug that, once activated within the cell, inhibits class I HDAC enzymes by interacting with zinc ions in their active site.[1][5] This inhibition restores normal gene expression in cancer cells, leading to cell cycle arrest and apoptosis.[1][6] Romidepsin has been shown to impact multiple survival signaling pathways in malignant T-cells, including the PI3K/AKT and Wnt/β-catenin pathways.[6][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of HDAC Inhibitors
Caption: General signaling pathway of HDAC inhibitors like this compound and Romidepsin.
Typical In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo anti-cancer drug validation studies.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical methodologies used in the in vivo evaluation of anti-cancer agents.
Murine Ascitic Tumor Model (e.g., P388 Leukemia)
-
Animal Model: Typically, DBA/2 or similar mouse strains are used.
-
Tumor Inoculation: A specific number of P388 leukemia cells (e.g., 1 x 10^6 cells) are injected intraperitoneally (i.p.) into the mice.
-
Drug Administration: Treatment with the investigational drug (e.g., this compound) usually begins 24 hours after tumor inoculation and is administered i.p. or intravenously (i.v.) for a specified number of days.
-
Endpoint: The primary endpoint is the survival time of the mice. The anti-tumor effect is often expressed as the T/C value (median survival time of the treated group / median survival time of the control group x 100%).
Human Tumor Xenograft Model (e.g., A549 Lung Adenocarcinoma, NCI-H1299 NSCLC)
-
Animal Model: Immunocompromised mice, such as athymic nude or SCID mice, are used to prevent rejection of the human tumor cells.[3][4]
-
Tumor Inoculation: A suspension of human tumor cells (e.g., 5 x 10^6 NCI-H1299 cells) is injected subcutaneously into the flank of the mice.[8]
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The investigational drug (e.g., Romidepsin) is then administered via a specified route (e.g., i.p.) and schedule.[3][8]
-
Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.
Conclusion
The available preclinical data indicates that this compound exhibits promising anti-cancer activity in vivo, particularly in leukemia and lung cancer models. Its mechanism of action as an HDAC inhibitor positions it within a class of drugs with proven clinical utility. However, to fully ascertain its therapeutic potential, further in-depth studies are warranted. Specifically, direct comparative in vivo studies against other HDAC inhibitors like Romidepsin, using a broader range of cancer models, would be highly valuable. Elucidation of the specific signaling pathways modulated by this compound will also be critical in identifying predictive biomarkers and potential combination therapy strategies. This guide serves as a foundational resource for researchers to design and execute such pivotal preclinical investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Romidepsin enhances the efficacy of cytarabine in vivo, revealing histone deacetylase inhibition as a promising therapeutic strategy for KMT2A-rearranged infant acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor romidepsin enhances anti-tumor effect of erlotinib in non-small cell lung cancer (NSCLC) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sanguinebio.com [sanguinebio.com]
- 8. Histone Deacetylase Inhibitor Romidepsin Enhances Anti-Tumor Effect of Erlotinib in Non-small Cell Lung Cancer (NSCLC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of FR901463 and Other Splicing Modulators in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of the splicing modulator FR901463 with other chemotherapeutic agents remains limited in publicly available literature, a growing body of evidence for other compounds in the same class suggests a promising strategy for future cancer therapy. Splicing modulators, which target the SF3b complex of the spliceosome, have been shown to enhance the efficacy of various anti-cancer drugs, offering a potential avenue to overcome drug resistance and improve therapeutic outcomes. This guide provides an objective comparison of the performance of splicing modulators in combination therapies, supported by available experimental data for analogous compounds.
Overview of Splicing Modulators and their Mechanism of Action
This compound and its analogues, such as Spliceostatin A and Pladienolide B, are potent inhibitors of the spliceosome, the cellular machinery responsible for editing pre-messenger RNA (pre-mRNA). By binding to the SF3b subunit, these molecules disrupt the normal splicing process. This interference leads to the production of aberrant mRNA transcripts and, consequently, dysfunctional proteins. Many of these affected proteins are critical for cancer cell survival, proliferation, and DNA repair, making splicing modulation an attractive target for oncology drug development.
Synergistic Interactions of Splicing Modulators with Chemotherapeutic Agents
Preclinical studies have demonstrated that targeting the spliceosome can sensitize cancer cells to a range of conventional chemotherapies and targeted agents. The proposed mechanism for this synergy often involves the downregulation of key survival and DNA repair proteins, rendering cancer cells more vulnerable to the cytotoxic effects of other drugs.
The following table summarizes key findings on the synergistic effects of splicing modulators (as surrogates for this compound) with other anti-cancer agents.
| Splicing Modulator | Combination Agent | Cancer Type | Observed Effect | Reference |
| Spliceostatin A | ABT-199 (Venetoclax), ABT-263 (Navitoclax) | Chronic Lymphocytic Leukemia (CLL) | Synergistic induction of apoptosis.[1] | [1] |
| FR901464 (related to this compound) | Olaparib (PARP1 inhibitor) | Not specified | Synergistically improved efficacy.[2] | [2] |
| H3B-8800 | Talazoparib (PARP inhibitor), Daunorubicin, Cytarabine | Acute Myeloid Leukemia (AML) | Increased killing of cohesin-mutant AML cells.[3] | [3] |
| E7107 (Pladienolide B derivative) | BCL-xL/BCL-2 inhibitors | Various cancers | Synergistically induced apoptosis.[4] | [4] |
| General Splicing Modulators | Cell Cycle Inhibitors (Aurora kinase, Polo-like kinase inhibitors) | Not specified | Synergistic anti-tumor activity.[2] | [2] |
| General Splicing Modulators | DNA damage-inducing chemotherapeutic agents (e.g., etoposide, cisplatin, mitomycin C) | Acute Myeloid Leukemia (AML) | Increased therapeutic window and enhanced killing of cancer cells.[3] | [3] |
Experimental Protocols
The assessment of synergistic interactions between two or more drugs is crucial in the development of combination therapies. A standard and widely accepted method is the Combination Index (CI) method, based on the median-effect principle of Chou and Talalay.
General Protocol for Determining Drug Synergy using the Combination Index (CI) Method:
-
Cell Culture and Drug Preparation:
-
Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Stock solutions of the splicing modulator (e.g., this compound analogue) and the chemotherapeutic agent are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
-
Single-Agent Dose-Response Assays:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of each drug individually to determine the concentration that inhibits 50% of cell growth (IC50).
-
Cell viability is typically assessed after a 48- or 72-hour incubation period using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
-
Combination-Drug Assays:
-
Cells are treated with the two drugs in combination at a constant ratio (e.g., based on their IC50 values) or in a checkerboard format with varying concentrations of both drugs.
-
Cell viability is measured after the same incubation period as the single-agent assays.
-
-
Calculation of the Combination Index (CI):
-
The CI is calculated using specialized software (e.g., CompuSyn). The CI value provides a quantitative measure of the interaction between the two drugs:
-
CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).
-
-
-
Isobologram Analysis:
-
An isobologram is a graphical representation of drug interactions. For a given effect level (e.g., 50% inhibition), the concentrations of the two drugs required to achieve this effect in combination are plotted. Data points falling below the line of additivity indicate synergy.
-
Visualizing Mechanisms and Workflows
To better understand the underlying principles of splicing modulator synergy and the experimental approaches used to assess it, the following diagrams are provided.
Caption: Mechanism of action for splicing modulators like this compound.
Caption: A typical workflow for assessing drug synergy in vitro.
Conclusion
The therapeutic strategy of combining splicing modulators with other chemotherapeutic agents holds considerable promise for advancing cancer treatment. While direct clinical data for this compound in combination therapies is not yet available, the preclinical evidence from analogous compounds strongly supports further investigation in this area. The synergistic effects observed with other SF3b inhibitors suggest that this class of drugs could play a significant role in overcoming resistance to current cancer therapies and improving patient outcomes. Future research should focus on elucidating the specific synergistic partners for this compound and translating these findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Splice Modulation Synergizes Cell Cycle Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Splicing modulators impair DNA damage response and induce killing of cohesin-mutant MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling FR901463
Disclaimer: A specific Safety Data Sheet (SDS) for FR901463 was not publicly available at the time of this writing. The following guidance is based on established best practices for handling potent, hazardous, and novel chemical compounds. This compound is a spliceosome inhibitor, and compounds of this nature are often potent and may be cytotoxic.[1] Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.[2][3]
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent chemical compounds.[4] The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[2] The following table summarizes recommended PPE for various tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Disposable, low-permeability, solid-front laboratory gown with long sleeves and tight-fitting cuffs[5][6]• Closed-toe shoes• Double-gloving with powder-free nitrile or neoprene gloves[6][7] | • Shoe covers[7] |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)[8][9]• Chemical-resistant coveralls or suit[8]• Double-gloving with chemotherapy-rated gloves[10]• Chemical-resistant boots or shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or a face shield[7]• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over a lab gown• Chemical-resistant footwear | • Elbow-length gloves for mixing and loading |
| Equipment Decontamination | • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors are generated) |
Note: Always inspect PPE for damage before use and follow the manufacturer's instructions for proper use, removal, and disposal.[2] Remove PPE in a manner that avoids self-contamination.[4]
Operational Plan
A clear and concise plan for handling potent compounds is essential to prevent contamination and ensure a safe working environment.[4]
Preparation
-
Designated Area: Designate a specific area for handling this compound, such as a chemical fume hood, a Class II Biosafety Cabinet (BSC), or an isolator.
-
Ventilation: Ensure the designated area is under negative pressure with a dedicated exhaust system to prevent contamination of the surrounding laboratory space.[11]
-
Assemble Materials: Gather all necessary equipment, reagents, and PPE before beginning work to minimize traffic in and out of the designated area.
-
Minimize Quantities: Handle the smallest feasible quantity of the compound to reduce the risk of exposure and the amount of waste generated.[4]
-
Review Procedures: Thoroughly review all experimental protocols and safety procedures before starting any work.
Experimental Protocols
Weighing and Solution Preparation:
-
Weighing: If weighing a solid form of this compound, perform this task within a containment device such as a ventilated balance enclosure or a fume hood to prevent the dispersal of powder.[4] Use disposable weigh boats.[4]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the compound to avoid splashing.[4] All manipulations of the compound should be conducted within the designated handling area.[4]
Decontamination:
-
Work Surfaces: At the end of each work session, decontaminate all work surfaces with an appropriate cleaning agent.[4] Use wet-wiping techniques to avoid generating aerosols.[4]
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[4]
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.[4] Dispose of single-use PPE in the designated hazardous waste container.[4]
Disposal Plan
The disposal of potent compounds like this compound and all contaminated materials must be done in accordance with local, state, and federal regulations.[12]
| Waste Type | Disposal Procedure |
| Liquid Waste | • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.• Do not dispose of this waste down the drain.[13] |
| Solid Waste | • All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, paper towels) are considered cytotoxic waste.[14]• Place these items in a dedicated, leak-proof, and puncture-resistant container with a purple lid or as designated by your institution for cytotoxic waste.[15] |
| Sharps | • Dispose of any sharps (e.g., needles, scalpels) contaminated with this compound in a designated, puncture-proof sharps container with a purple lid.[15] |
| Empty Containers | • Empty containers that held this compound should be triple-rinsed. The first rinse should be collected as hazardous waste.[13] Subsequent rinses may also need to be collected depending on the toxicity of the compound.[13]• Deface or remove all labels from the empty container before disposal as regular laboratory glass or plastic waste, if permitted by your institution.[4] |
Recommended Disposal Method: For many cytotoxic and potent pharmaceutical compounds, high-temperature incineration is the recommended disposal method.[4][12]
Workflow for Safe Handling of Potent Compounds
Caption: Workflow for the safe handling of potent chemical compounds.
References
- 1. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 10. gerpac.eu [gerpac.eu]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. acewaste.com.au [acewaste.com.au]
- 15. sharpsmart.co.uk [sharpsmart.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
